2-(3-Piperidyl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-3-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFBEZBCUSIDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735066 | |
| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-23-2 | |
| Record name | (Piperidin-3-yl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-3-yl)acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(3-Piperidyl)acetonitrile hydrochloride CAS number and structure"
<
A Comprehensive Resource for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth overview of 2-(3-Piperidyl)acetonitrile hydrochloride, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number and structural features, and explores its physicochemical properties. Furthermore, this guide discusses its role as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Detailed protocols for handling, safety precautions, and analytical methodologies are also presented to ensure safe and effective use in a laboratory setting. This resource is intended for researchers, chemists, and professionals in the field of drug development who are interested in the applications and technical aspects of this compound.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structure features a piperidine ring substituted at the 3-position with an acetonitrile group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various applications.
Core Identification
-
Chemical Name: this compound
-
Synonyms: 3-Piperidineacetonitrile, hydrochloride[1]
-
Molecular Formula: C₇H₁₂N₂·HCl[1]
-
Molecular Weight: 160.65 g/mol
Structural Information
The molecular structure consists of a saturated six-membered piperidine ring with a cyanomethyl group (-CH₂CN) attached to the third carbon atom. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Purity | ≥95% | Synthonix, Inc.[1] |
| Physical State | Solid (Typical) | General Knowledge |
| Solubility | Soluble in water | General Knowledge |
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its structure suggests that it is likely synthesized from precursors such as 3-cyanomethylpiperidine. The reactivity of this compound is primarily centered around the nitrile group and the secondary amine of the piperidine ring, making it a versatile building block.
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a variety of functionalized piperidine derivatives. The piperidine nitrogen can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents. These reactions are fundamental in creating libraries of compounds for drug discovery programs.[3]
Applications in Research and Drug Development
Piperidine-containing compounds are of significant interest in the pharmaceutical field due to their prevalence in many synthetic pharmaceuticals.[3] The piperidine ring is a core structure in numerous alkaloid natural products and is a common motif in drugs targeting the central nervous system.[3]
This compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, with both a nucleophilic nitrogen and a versatile nitrile group, allows for its incorporation into a wide range of molecular scaffolds. This makes it an attractive building block for creating novel drug candidates.
The broader class of azinylacetonitriles, to which this compound belongs, is recognized for the reactivity of the methylene moiety, which can be utilized to synthesize a variety of functionally substituted azoles and azines.[4] This reactivity has been leveraged in the development of new synthetic methodologies in medicinal chemistry.
Analytical Methods
The identity and purity of this compound can be confirmed using standard analytical techniques. A general workflow for the analysis of such compounds is outlined below.
General Analytical Workflow
Caption: General analytical workflow for this compound.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a standard method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a common starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra would show characteristic peaks for the piperidine ring protons and carbons, as well as the methylene and nitrile groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, particularly the C≡N stretch of the nitrile group, which typically appears in the region of 2200-2260 cm⁻¹.
Safety and Handling
Proper safety precautions must be observed when handling this compound and related nitrile-containing compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6]
-
Skin and Body Protection: Use a lab coat and ensure that skin is not exposed.[7]
Handling and Storage
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is recommended to store under an inert atmosphere to maintain product quality.[6]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]
-
In case of skin contact: Wash off with soap and plenty of water.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6]
-
If swallowed: Rinse mouth with water and call a physician or poison control center immediately.[6][8]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical research and development. Its unique structural features allow for a wide range of chemical modifications, making it a key building block for creating diverse molecular architectures. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 2. This compound [sobekbio.com]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. fishersci.fr [fishersci.fr]
- 7. scienceinteractive.com [scienceinteractive.com]
- 8. westliberty.edu [westliberty.edu]
A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Piperidyl)acetonitrile Hydrochloride
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and manufacturability. Among these properties, solubility and stability are cornerstone parameters that dictate formulation strategies, bioavailability, and shelf-life. This technical guide provides a comprehensive exploration of the solubility and stability of 2-(3-Piperidyl)acetonitrile hydrochloride (CAS No: 5562-23-2), a molecule of interest in medicinal chemistry. As a Senior Application Scientist, this guide is structured to not only present established protocols but also to delve into the scientific rationale behind the experimental designs, thereby empowering researchers to make informed decisions in their development programs.
Physicochemical Characterization of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.
Chemical Structure:
-
Molecular Formula: C₇H₁₃ClN₂
-
Molecular Weight: 160.65 g/mol
-
Structure: The molecule consists of a piperidine ring substituted at the 3-position with an acetonitrile group. As a hydrochloride salt, the piperidine nitrogen is protonated.
pKa and logP:
Solubility Assessment: A Cornerstone for Formulation Development
The aqueous solubility of an API is a critical determinant of its oral bioavailability. For a hydrochloride salt of a basic compound like this compound, solubility is expected to be pH-dependent. This section outlines detailed protocols for both thermodynamic and kinetic solubility determination.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is the gold standard for solubility measurement.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.
-
Data Analysis: The solubility at each pH is determined from the measured concentration.
Data Presentation:
| pH | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | 25 | [Expected to be high] |
| 4.0 | 25 | [Expected to be high] |
| 6.0 | 25 | [Expected to decrease] |
| 7.4 | 25 | [Expected to be lower] |
| 8.0 | 25 | [Expected to be low] |
| 10.0 | 25 | [Expected to be very low] |
Note: The expected trend is based on the basic nature of the piperidine nitrogen. At low pH, the compound will be fully ionized and highly soluble. As the pH increases towards and beyond the pKa of the piperidine, the free base will precipitate, leading to a decrease in solubility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation and Precipitation Detection: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature. The formation of a precipitate can be detected by various methods, such as nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.
-
Quantification (Optional): The supernatant can be analyzed by HPLC to determine the concentration of the dissolved compound.
Causality Behind Experimental Choices:
-
Thermodynamic vs. Kinetic Solubility: Thermodynamic solubility provides the true equilibrium value, which is crucial for formulation development. Kinetic solubility, while less precise, is a rapid screening tool to identify compounds with potential solubility liabilities early in the discovery process.
-
pH Range: Assessing solubility across a physiological pH range is critical to predict how the drug will behave in different parts of the gastrointestinal tract.
-
HPLC Quantification: A validated stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact parent compound and not its degradants.
Logical Relationship Diagram for Solubility Assessment
Caption: Logical flow of solubility assessment.
Stability Evaluation: Ensuring Product Integrity and Shelf-Life
Stability testing is a regulatory requirement and a critical component of drug development, providing insights into the degradation pathways of the API and informing storage conditions and shelf-life. Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of the analytical methods.
Caption: Potential degradation pathways.
-
Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in two stages: first to the corresponding amide (2-(3-Piperidyl)acetamide) and then further to the carboxylic acid (2-(3-Piperidyl)acetic acid).
-
Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring can be oxidized, potentially leading to the formation of an N-oxide or ring-opened products.
-
Other Degradation Pathways: While less common for this structure, other degradation mechanisms such as photolytic cleavage or complex thermal rearrangements cannot be entirely ruled out without experimental data.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the API from all its potential degradation products and process-related impurities.
Key Considerations for Method Development:
-
Column Chemistry: A C18 reversed-phase column is a common starting point for the separation of polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the polar parent compound and its potentially less polar degradants.
-
Detection: UV detection is suitable if the compound possesses a chromophore. If not, derivatization or the use of a mass spectrometer (LC-MS) may be required. For piperidine-containing compounds without a strong chromophore, pre-column derivatization can be employed.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has provided a comprehensive framework for the evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data necessary to advance their programs. A thorough characterization of these fundamental physicochemical properties is not merely a regulatory hurdle but a scientific necessity for the development of safe, effective, and stable pharmaceutical products.
An In-depth Technical Guide to the Potential Biological Activity of 2-(3-Piperidyl)acetonitrile Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 2-(3-Piperidyl)acetonitrile hydrochloride. Synthesizing data from analogous structures and foundational pharmacological principles, this document outlines a reasoned scientific approach to investigating its therapeutic potential. The guide is structured to lead researchers from the fundamental physicochemical properties of the compound to hypothesized mechanisms of action, primarily focusing on the central nervous system. Detailed, field-proven experimental protocols are provided for the evaluation of its activity at key neurotransmitter receptors—specifically dopamine, serotonin, and GABA receptors—as well as its potential for monoamine oxidase inhibition. Furthermore, a critical assessment of the compound's toxicological profile, with particular attention to the acetonitrile moiety, is presented alongside methodologies for its evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically rigorous investigation into the pharmacological landscape of this compound.
Introduction: The Piperidine Scaffold in Modern Therapeutics
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, underscoring its significance in medicinal chemistry.[1][2][3] Its derivatives are integral to over twenty classes of drugs, demonstrating a remarkable spectrum of biological activities including analgesic, antipsychotic, anti-inflammatory, and anticancer properties.[1][2][4] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituent groups, enabling high-affinity interactions with a multitude of biological targets.
This guide focuses on the specific compound this compound, a molecule that combines the proven piperidine scaffold with a reactive cyanomethyl group. While direct biological data for this compound is not extensively available, its structural components suggest a high probability of activity within the central nervous system (CNS). The piperidine moiety is a well-established pharmacophore for CNS targets, and the introduction of the acetonitrile group offers a unique electronic and steric profile that warrants thorough investigation. This document will, therefore, explore the hypothesized biological activities of this compound and provide a detailed roadmap for its experimental validation.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of 2-(3-Piperidyl)acetonitrile and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | Synthonix |
| Alternate Name | 3-Piperidineacetonitrile, hydrochloride | Synthonix |
| CAS Number | 5562-23-2 | Synthonix |
| Molecular Formula | C₇H₁₂N₂·HCl | Synthonix |
| Molecular Weight | 160.07 g/mol | Synthonix |
| Free Base Molecular Weight | 124.18 g/mol | PubChem |
| XLogP3-AA (Free Base) | 0.2 | PubChem |
| Hydrogen Bond Donor Count (Free Base) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Free Base) | 2 | PubChem |
| Topological Polar Surface Area (Free Base) | 35.8 Ų | PubChem |
| Form | Hydrochloride salt | - |
| Solubility | Expected to have enhanced aqueous solubility due to the hydrochloride salt form. | Inferred |
The hydrochloride salt form is expected to enhance the compound's solubility in aqueous media, which is a critical attribute for in vitro assays and potential in vivo applications.
Hypothesized Biological Activities and Investigational Roadmaps
Based on the structural features of this compound, several potential biological activities can be hypothesized. The following sections will detail these hypotheses and provide comprehensive experimental protocols for their investigation.
Potential Modulation of Dopaminergic Systems
The piperidine scaffold is present in numerous dopaminergic ligands. Therefore, it is plausible that this compound may interact with dopamine receptors.
Dopamine receptors are critical targets for therapies addressing neurological and psychiatric conditions such as Parkinson's disease and schizophrenia.[3] Characterizing the interaction of a novel compound with these receptors is a primary step in CNS drug discovery.
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compound for dopamine D2-like receptors.[3]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]N-methylspiperone (a well-characterized D2-like receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a known D2 receptor ligand (e.g., haloperidol).
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the dopamine D2 receptor in an appropriate buffer and prepare a crude membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]N-methylspiperone, and either the test compound at various concentrations, assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀, which can then be used to calculate the inhibitory constant (Ki).
Diagram 1: Dopamine Receptor Binding Assay Workflow
Caption: Workflow for a dopamine receptor competitive binding assay.
Potential Modulation of Serotonergic Systems
The structural similarity of the piperidine ring to components of known serotonergic agents suggests a potential interaction with serotonin (5-HT) receptors.
Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition.[5] Consequently, they are a major target for antidepressant and anxiolytic drugs.
This assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing a functional measure of agonism.[5]
Materials:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Containing GDP.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filter Plates
-
Vacuum Manifold
-
Scintillation Counter
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and the test compound at various concentrations. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for G-protein activation and radioligand binding.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Diagram 2: 5-HT1A Receptor [³⁵S]GTPγS Binding Assay Workflow
Caption: Workflow for a 5-HT1A receptor functional assay.
Potential Modulation of GABAergic Systems
The piperidine structure is also found in compounds that interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the CNS.
GABAA receptors are the targets for a wide range of drugs, including benzodiazepines and barbiturates, used to treat anxiety, insomnia, and seizure disorders.[2]
This protocol describes a competitive binding assay to assess the affinity of the test compound for the GABAA receptor.[1][4]
Materials:
-
Membrane Preparation: Homogenized rat brains.
-
Radioligand: [³H]muscimol (a GABAA receptor agonist).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: 10 mM GABA.
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat brains through a series of homogenization and centrifugation steps.
-
Assay Setup: Combine the membrane preparation (0.1-0.2 mg of protein per well), 5 nM [³H]muscimol, and either the test compound, binding buffer, or the non-specific binding control in a 96-well plate.
-
Incubation: Incubate at 4°C for 45 minutes.
-
Filtration and Washing: Terminate the assay by rapid filtration and wash with ice-cold buffer.
-
Quantification: Measure radioactivity by liquid scintillation spectrometry.
-
Data Analysis: Determine the specific binding and calculate the IC₅₀ and Ki values for the test compound.
Potential for Monoamine Oxidase (MAO) Inhibition
The overall structure of the compound, an amine with an adjacent methylene group, bears some resemblance to substrates of monoamine oxidases.
MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters.[6][7] Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[6][7]
This protocol provides a method to screen for inhibition of both MAO-A and MAO-B.[8]
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine (a substrate for both isoforms).
-
Dye Reagent and HRP Enzyme: For detection of H₂O₂.
-
Assay Buffer: pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Positive Controls: Clorgyline (MAO-A inhibitor) and Pargyline (MAO-B inhibitor).
-
96-well Black Plates
-
Fluorescence Plate Reader
Procedure:
-
Enzyme-Inhibitor Incubation: In separate wells of a 96-well plate, incubate the test compound at various concentrations with either MAO-A or MAO-B enzyme for a short period.
-
Reaction Initiation: Add a working reagent containing the substrate (p-tyramine), dye reagent, and HRP enzyme to each well.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the fluorescence at λex = 530 nm and λem = 585 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value for both MAO-A and MAO-B.
Diagram 3: General GPCR Signaling Pathway
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Toxicological Profile: The Acetonitrile Moiety
A critical aspect of evaluating any new chemical entity is a thorough toxicological assessment. The presence of the acetonitrile group in this compound necessitates a focused investigation into its potential for cyanide-mediated toxicity.
Metabolism of Acetonitrile
Acetonitrile can be metabolized in the liver by cytochrome P450 enzymes to produce hydrogen cyanide.[7] This metabolic conversion is the primary source of acetonitrile's toxicity.[7] The onset of toxic effects is often delayed as it depends on the rate of this metabolic process.[7]
Experimental Protocol: In Vitro Cytotoxicity Assay
A standard cytotoxicity assay, such as the MTT assay, should be performed to determine the compound's effect on cell viability.
Materials:
-
Cell Line: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a liver cell line (e.g., HepG2).
-
Cell Culture Medium
-
Test Compound: this compound, serially diluted.
-
MTT Reagent
-
Solubilization Solution (e.g., DMSO)
-
96-well Plates
-
Plate Reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Conclusion
This compound represents a novel chemical entity with significant potential for biological activity, particularly within the central nervous system. This guide has provided a structured and scientifically grounded framework for the initial stages of its pharmacological investigation. By systematically evaluating its interactions with key neurotransmitter systems and carefully assessing its toxicological profile, researchers can build a comprehensive understanding of this compound's therapeutic potential and its suitability for further development. The provided protocols offer robust and validated methods to generate the foundational data necessary for informed decision-making in the drug discovery process.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. evotec.com [evotec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
"literature review of 2-(3-Piperidyl)acetonitrile hydrochloride"
An In-Depth Technical Guide to 2-(3-Piperidyl)acetonitrile Hydrochloride: A Synthetic Building Block for Drug Discovery
Abstract
This compound (CAS No. 5562-23-2) is a heterocyclic compound featuring a piperidine ring and a nitrile functional group. While detailed studies on this specific molecule are limited in public literature, its structural motifs are of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, and the acetonitrile group serves as a versatile synthetic handle for constructing a variety of more complex chemical entities. This guide provides a comprehensive analysis of this compound, including its chemical properties, plausible synthetic routes, expected reactivity, and potential applications as a key intermediate in pharmaceutical research and development. By examining data from analogous structures and foundational chemical principles, this document serves as a technical resource for researchers utilizing piperidine-based building blocks.
Introduction and Chemical Identity
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting the central nervous system (CNS), cardiovascular diseases, and more.[1] Compounds containing this saturated nitrogen heterocycle are highly sought-after as building blocks for novel drug candidates.[1] this compound emerges as a potentially valuable, yet under-characterized, member of this chemical class. Its structure combines the proven piperidine core with a reactive acetonitrile moiety, offering a gateway to diverse chemical transformations.
This guide aims to consolidate the available information and provide a scientifically grounded perspective on its properties and utility. Given the scarcity of direct research, we will draw logical inferences from related compounds, such as 2-pyridylacetonitrile and intermediates in the synthesis of drugs like methylphenidate, to construct a holistic overview for researchers.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5562-23-2 | [4] |
| Alternative Name | 3-Piperidineacetonitrile, hydrochloride | [4] |
| Molecular Formula | C₇H₁₂N₂·HCl | [4] |
| Molecular Weight | 160.65 g/mol | [4] |
| SMILES | N1CCCC(CC#N)C1.Cl | [4] |
| InChIKey | JOFBEZBCUSIDGI-UHFFFAOYSA-N | [4] |
Proposed Synthesis and Mechanistic Considerations
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a high-pressure hydrogenation reactor, add 2-(3-pyridyl)acetonitrile and a suitable solvent such as acetic acid or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Rhodium on alumina. The catalyst loading is typically 1-5 mol%.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen (e.g., to 60 psi) and stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS until the starting material is consumed. This process is analogous to the reduction of a substituted pyridine described in patent literature for methylphenidate synthesis.[3]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Salt Formation: Dissolve the resulting crude piperidine free base in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Purification: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Caption: Proposed synthetic workflow for 2-(3-Piperidyl)acetonitrile HCl.
Chemical Reactivity and Synthetic Utility
The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the secondary amine of the piperidine ring and the nitrile group.
Reactions of the Piperidine Nitrogen
The piperidine nitrogen is a nucleophilic secondary amine, making it amenable to a wide range of transformations:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
Reactions of the Acetonitrile Group
The acetonitrile moiety is a versatile functional group in pharmaceutical synthesis.[5]
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3-piperidylacetic acid) or an amide (2-(3-piperidyl)acetamide), respectively. These transformations are crucial for producing analogues of drugs like methylphenidate.[3]
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), yielding a 2-(3-piperidyl)ethylamine scaffold. This diamine structure is a common feature in many biologically active molecules.
-
Addition Reactions: The carbon atom adjacent to the nitrile is weakly acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles.
Caption: Key reactivity pathways for the core scaffold.
Analytical and Characterization Methods
Proper characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques would be employed.
Table 2: Recommended Analytical Methods for Characterization
| Method | Purpose & Expected Results | Rationale / Analogy |
| Reverse-Phase HPLC | Purity assessment and quantification. The compound is polar and should be analyzable with a C18 column using an acetonitrile/water mobile phase with an acidic modifier (e.g., formic acid or TFA). | Standard method for polar organic molecules. Acetonitrile is a common mobile phase component.[6][7] |
| Gas Chromatography (GC) | Orthogonal purity assessment. Derivatization may be required to improve volatility and peak shape. | GC is a standard technique for volatile and semi-volatile compounds.[8] |
| ¹H and ¹³C NMR | Structural confirmation. Expected signals include aliphatic protons of the piperidine ring, a methylene group adjacent to the nitrile, and a methine proton at the 3-position. | Standard for unambiguous structure elucidation of organic molecules. |
| Mass Spectrometry (MS) | Molecular weight confirmation. Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base [M+H]⁺. | ESI is well-suited for polar, ionizable molecules like amines. |
| Infrared (IR) Spectroscopy | Functional group identification. A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. N-H stretching bands for the secondary ammonium salt would also be present. | Standard technique for identifying key functional groups. |
Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile starting material for the synthesis of compound libraries for high-throughput screening. Its structure is a key fragment in several classes of CNS-active compounds. For example, the synthesis of methylphenidate and related structures involves piperidine-2-yl-acetamide intermediates, which can be accessed from the corresponding acetonitrile.[3] The 3-substituted isomer offers a different substitution pattern that could lead to novel pharmacological profiles.
By leveraging the reactivity described in Section 3, medicinal chemists can rapidly generate a diverse set of derivatives to explore structure-activity relationships (SAR).
References
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 4. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 5. laballey.com [laballey.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Acetonitrile [yufenggp.com]
- 8. env.go.jp [env.go.jp]
2-(3-Piperidyl)acetonitrile Hydrochloride: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with biological targets.[3][4] Within this vital class of building blocks, 2-(3-Piperidyl)acetonitrile hydrochloride emerges as a particularly valuable synthon. It combines the conformational advantages of the piperidine core with the versatile reactivity of a nitrile functional group, offering a powerful tool for the construction of complex molecular architectures.[5][6]
This technical guide provides a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, explore its key chemical transformations, and highlight its application in the development of cutting-edge therapeutics. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development, offering both theoretical insights and actionable experimental protocols.
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below. While experimental spectral data is not widely published, the expected characteristics are provided based on the known properties of its constituent functional groups.
| Property | Value |
| CAS Number | 5562-23-2[1] |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.65 g/mol [1] |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water, methanol, DMSO |
| 1H NMR (Predicted) | Signals corresponding to the piperidine ring protons (broad multiplets, ~1.5-3.5 ppm), the α-cyanomethylene protons (singlet or doublet, ~2.7 ppm), and the N-H proton of the hydrochloride salt (broad singlet). |
| 13C NMR (Predicted) | Signals for the piperidine ring carbons (~25-55 ppm), the α-cyanomethylene carbon (~20-25 ppm), and the nitrile carbon (~117-120 ppm). |
| IR Spectroscopy (Predicted) | Characteristic absorption for the C≡N stretch (~2240-2260 cm⁻¹), N-H stretch of the ammonium salt (~2400-2800 cm⁻¹, broad), and C-H stretches (~2800-3000 cm⁻¹). |
| Mass Spectrometry | Expected [M+H]⁺ for the free base at m/z 125.1079. |
Synthesis of this compound
The most direct and industrially scalable approach to synthesizing 2-(3-Piperidyl)acetonitrile is through the catalytic hydrogenation of its aromatic precursor, 3-cyanomethylpyridine (also known as 3-pyridylacetonitrile). This transformation involves the reduction of the pyridine ring to a piperidine ring.
Key Synthetic Transformation: Catalytic Hydrogenation
The catalytic hydrogenation of pyridine derivatives is a well-established and powerful method for accessing the corresponding piperidines.[7][8] The choice of catalyst, solvent, and reaction conditions is critical to achieving high yield and selectivity, particularly when other reducible functional groups, such as a nitrile, are present.
Studies on the chemoselective hydrogenation of pyridinecarbonitriles have shown that palladium on carbon (Pd/C) is an effective catalyst.[8] The selectivity of the reaction—whether only the pyridine ring is reduced or both the ring and the nitrile group—can be controlled by the addition of an acidic co-catalyst. To selectively reduce the pyridine ring while preserving the nitrile, the reaction is typically carried out under acidic conditions.[8]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
The following protocol is a representative procedure adapted from established methods for the selective hydrogenation of pyridine rings in the presence of nitrile groups.[8]
Materials:
-
3-Cyanomethylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrogen Gas (H₂)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid solution in isopropanol (IPA) or diethyl ether
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyanomethylpyridine (1.0 eq) in methanol.
-
Catalyst and Acid Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). Causality Note: The acid protonates the pyridine nitrogen, facilitating its reduction and preventing coordination to the palladium catalyst, which could otherwise lead to catalyst poisoning or undesired side reactions.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Basification and Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and cool in an ice bath. Slowly add a solution of NaOH to basify the mixture to a pH > 12. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Isolation of Free Base: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-piperidyl)acetonitrile as a free base.
-
Salt Formation: Dissolve the isolated free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt will precipitate.
-
Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Key Chemical Transformations and Reactivity
This compound possesses two primary sites of reactivity: the secondary amine of the piperidine ring and the carbon-nitrogen triple bond of the nitrile group.
Reactions at the Piperidine Nitrogen: N-Alkylation
The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated to introduce a wide variety of substituents. This is a crucial transformation for modulating the pharmacological properties of the final molecule. Since the starting material is a hydrochloride salt, the free amine must be generated in situ or in a separate step before alkylation.
Protocol: General Procedure for N-Alkylation This protocol is adapted from standard procedures for the N-alkylation of piperidines.[9]
Materials:
-
This compound
-
Alkyl halide (R-X, e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
Suspend this compound (1.0 eq) in acetonitrile or DMF.
-
Add a base such as K₂CO₃ (2.5 eq) or Et₃N (2.2 eq). Causality Note: A slight excess of base is required to neutralize the hydrochloride salt and to scavenge the acid generated during the alkylation reaction, driving the equilibrium towards the product.
-
Add the alkylating agent (R-X, 1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-alkylated product.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other key functionalities, such as amines, carboxylic acids, and ketones.[2]
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine (-(CH₂)₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. This transformation yields a valuable diamine scaffold.
-
Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (-(CH₂)COOH). This allows for the introduction of a carboxylic acid moiety, which can then be used for amide bond formation or other transformations.[2]
-
Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after aqueous workup. This provides a route to introduce new carbon-carbon bonds.
Applications in Drug Discovery
The 2-(3-piperidyl)acetonitrile scaffold is a key structural motif in several classes of modern therapeutics. Its ability to be readily functionalized at both the piperidine nitrogen and the nitrile group makes it an ideal starting point for the synthesis of compound libraries for lead optimization.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, known as "gliptins," are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] Several approved DPP-4 inhibitors, such as Alogliptin and Omarigliptin, feature a substituted aminopiperidine core.[2][4] The synthesis of these molecules often involves the coupling of a heterocyclic system to a chiral 3-aminopiperidine derivative.[7][10] this compound can serve as a key precursor to these 3-aminopiperidine intermediates through the reduction of the nitrile group.
The general synthetic strategy involves N-alkylation of the piperidine ring followed by reduction of the nitrile to the corresponding amine, which is then coupled to the desired heterocyclic core.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs used to treat inflammatory conditions such as rheumatoid arthritis and psoriasis.[11] The blockbuster drug Tofacitinib (Xeljanz®) is a potent JAK inhibitor that contains a 3-amino-4-methylpiperidine core.[12] The synthesis of Tofacitinib and its analogues relies on the construction of this substituted piperidine ring.[12][13]
While the commercial synthesis of Tofacitinib follows a specific route, 2-(3-Piperidyl)acetonitrile provides a versatile platform for the synthesis of novel JAK inhibitors. The α-carbon to the nitrile is acidic and can be alkylated, allowing for the introduction of substituents at the 4-position of the piperidine ring. Subsequent N-alkylation and nitrile reduction would provide access to a diverse range of 3,4-disubstituted piperidine scaffolds for SAR (Structure-Activity Relationship) studies in JAK inhibitor discovery programs.[14]
Conclusion
This compound is a high-value building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through the catalytic hydrogenation of 3-cyanomethylpyridine. The dual reactivity of the piperidine nitrogen and the nitrile group provides a rich platform for a wide range of chemical transformations, enabling the construction of complex and diverse molecular architectures. Its structural relevance to important therapeutic classes, including DPP-4 and JAK inhibitors, underscores its strategic importance in modern drug discovery and development. This guide has provided the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile synthon in their synthetic endeavors.
References
- 1. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 4. Page loading... [guidechem.com]
- 5. WO2015139859A1 - Process for the preparation of key intermediates of omarigliptin - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 9. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 11. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 12. research.unl.pt [research.unl.pt]
- 13. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 14. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-(3-Piperidyl)acetonitrile Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into the Unknown
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1][2] The introduction of a nitrile moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and serving as a key hydrogen bond acceptor in interactions with biological targets.[3][4] Within this promising chemical space lies the 2-(3-Piperidyl)acetonitrile hydrochloride class of derivatives. While the parent compound is commercially available as a synthetic intermediate, a comprehensive elucidation of the mechanism of action for its derivatives remains a largely unexplored frontier.
This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking strategic manual for the researcher tasked with a compelling objective: to systematically uncover and validate the mechanism of action of novel this compound derivatives. We will proceed from foundational principles, leveraging the known pharmacology of structurally related compounds to construct testable hypotheses, and then detail the rigorous experimental cascades required to transform those hypotheses into validated scientific understanding.
Part 1: Deconstructing the Scaffold - Predictive Mechanistic Hypotheses
The chemical architecture of this compound provides initial clues to its potential biological activities. The piperidine ring is a common pharmacophore in neuroactive compounds, while the acetonitrile group is present in various enzyme inhibitors. Based on extensive reviews of piperidine-containing drugs and nitrile pharmaceuticals, we can formulate several primary hypotheses for the mechanism of action of its derivatives.
Hypothesis 1: Neuromodulatory Activity via Receptor or Transporter Interaction
The piperidine moiety is a well-established scaffold for compounds targeting CNS receptors and transporters.[1][2] For instance, piperine and its derivatives have been studied for their neuroprotective effects, potentially involving the modulation of monoamine oxidase (MAO) and GABAergic pathways.[5] Furthermore, the structural similarity to precursors of methylphenidate, a dopamine and norepinephrine reuptake inhibitor, suggests a potential interaction with monoamine transporters.[6]
Hypothesis 2: Enzyme Inhibition
The nitrile group is a key functional group in a variety of enzyme inhibitors.[3][4] For example, dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of diabetes, often feature a nitrile warhead that interacts with the enzyme's active site.[7] Derivatives of 2-(3-Piperidyl)acetonitrile could potentially target a range of hydrolases or other enzymes where the nitrile can act as a key binding element or a bioisostere for other functional groups.
Hypothesis 3: Ion Channel Modulation
Certain piperidine derivatives are known to modulate ion channels. For example, some 1,2,3,4-tetrahydroisoquinoline derivatives with a 2-(3-piperidyl) moiety have been shown to exhibit bradycardic activity, suggesting an effect on cardiac ion channels.[8] While cardiotoxicity is a concern, as highlighted by the need to screen for hERG inhibitory activity in some neuroprotective piperidine derivatives, this also points to the potential for ion channel modulation as a primary mechanism of action.[9][10]
Part 2: The Investigator's Blueprint - A Phased Experimental Approach
Elucidating the mechanism of action requires a systematic and multi-faceted experimental strategy. The following workflow is designed to first identify the biological target and then characterize the downstream functional consequences of the drug-target interaction.
Phase 1: Target Identification and Initial Characterization
The initial phase focuses on broad screening to identify the general class of biological targets and to assess the compound's basic pharmacological properties.
Experimental Workflow for Target Identification
Caption: Phase 1 Experimental Workflow for Initial Target Scoping.
Detailed Protocols:
1. Broad Target Binding Panel:
-
Objective: To identify potential molecular targets by screening the compound against a large panel of receptors, transporters, ion channels, and enzymes.
-
Methodology:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial service provider (e.g., Eurofins, DiscoverX) for screening against their comprehensive binding assay panel at a standard concentration (e.g., 10 µM).
-
The assays are typically competitive binding assays using radiolabeled ligands or fluorescent probes for the known targets.
-
Analyze the results, focusing on targets that show significant inhibition (typically >50%) of ligand binding.
-
-
Causality: This unbiased approach provides a broad overview of the compound's potential interactions and can reveal unexpected targets, guiding the subsequent, more focused investigations.
2. Phenotypic Screening in Relevant Cell Models:
-
Objective: To assess the functional effects of the compound in a cellular context, which can provide clues about its mechanism of action. Based on the neuroprotective potential of similar scaffolds, a neuronal cell line is a logical starting point.[9][10]
-
Methodology (using SH-SY5Y neuroblastoma cells):
-
Culture SH-SY5Y cells in appropriate media.
-
Plate the cells in 96-well plates.
-
Induce cellular stress (e.g., with glutamate or hydrogen peroxide) to model neurotoxic insults.
-
Treat the cells with a range of concentrations of the test compound.
-
After an appropriate incubation period, assess cell viability using an MTT or similar assay.
-
-
Causality: A protective effect in this assay would support the hypothesis of a neuroprotective mechanism and justify further investigation into specific anti-apoptotic or antioxidant pathways.
Phase 2: Target Validation and Mechanistic Deep Dive
Once a putative target or a consistent phenotypic effect is identified, the next phase involves validating this interaction and elucidating the downstream signaling events.
Signaling Pathway Exploration (Hypothetical Neuroprotective Mechanism)
Caption: Hypothetical Signaling Pathway and Corresponding Validation Assays.
Detailed Protocols:
1. Target Engagement and Affinity Determination (Biophysical Assay):
-
Objective: To confirm a direct interaction between the compound and the putative target and to quantify the binding affinity (Kd).
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the purified target protein on a sensor chip.
-
Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Flow the compound solutions over the sensor chip and measure the change in refractive index, which is proportional to the mass bound to the surface.
-
Generate association and dissociation curves.
-
Fit the data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).
-
-
Causality: SPR provides direct evidence of binding and quantifies the affinity, which is crucial for establishing a structure-activity relationship (SAR) and for confirming that the compound binds with sufficient potency to elicit a biological effect.
2. In Vitro Functional Assays:
-
Objective: To determine if the binding of the compound to its target leads to a functional consequence (e.g., agonism, antagonism, enzyme inhibition).
-
Methodology (Enzyme Inhibition Assay - Example):
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Add a range of concentrations of the test compound.
-
Initiate the reaction and measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
Plot the reaction rate as a function of the compound concentration.
-
Fit the data to an appropriate inhibition model to determine the IC50 value.
-
-
Causality: This assay directly links target binding to a measurable functional outcome, confirming the compound's effect on the target's activity.
Part 3: Data Synthesis and Interpretation
A critical aspect of this investigative process is the systematic collection and interpretation of quantitative data.
Table 1: Hypothetical Data Summary for a Lead Derivative
| Assay Type | Target/Model | Metric | Result | Implication |
| Binding Assay | Receptor X | Kd | 50 nM | High-affinity binding to the target. |
| Functional Assay | Receptor X | EC50 (cAMP) | 150 nM | Agonist activity at the target. |
| Cell-Based Assay | SH-SY5Y (Glutamate) | EC50 (Viability) | 300 nM | Potent neuroprotective effect in a cellular model. |
| Safety Assay | hERG Channel | IC50 | > 30 µM | Low risk of cardiotoxicity.[9] |
| In Vivo Model | MCAO Rat Model | Infarct Reduction | 40% at 10 mg/kg | Efficacy in a preclinical model of stroke.[10] |
This structured presentation of data allows for a clear assessment of the compound's profile, linking molecular interactions to cellular and in vivo effects.
Conclusion: From Hypothesis to Validated Mechanism
The journey to elucidate the mechanism of action of this compound derivatives is one of systematic investigation. It begins with informed hypotheses based on the rich chemistry of the piperidine and acetonitrile scaffolds and proceeds through a logical sequence of screening, target validation, and functional characterization. By employing the multi-phased experimental blueprint outlined in this guide, researchers can effectively navigate this process, transforming novel chemical entities into well-characterized drug candidates with a clear and validated mechanism of action. This rigorous approach is fundamental to modern drug discovery and development, ensuring that promising compounds are advanced based on a solid foundation of scientific understanding.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging 2-(3-Piperidyl)acetonitrile as a Versatile Scaffold for Click Chemistry
Abstract
The piperidine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides detailed application notes and protocols for the strategic use of 2-(3-Piperidyl)acetonitrile hydrochloride as a foundational building block for click chemistry applications. While not a direct participant in click reactions, this compound offers a versatile framework that can be readily functionalized with bioorthogonal handles, such as terminal alkynes or azides. We present scientifically grounded, step-by-step protocols for the chemical modification of the piperidine nitrogen, transforming the starting material into a "clickable" scaffold ready for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical space and accelerate the discovery of novel conjugates and lead compounds.[3][4][5]
Introduction: The Strategic Value of Piperidine Scaffolds in Click Chemistry
Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized chemical synthesis by offering a set of powerful, reliable, and selective reactions for the rapid construction of complex molecules from modular building blocks.[6][7] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction prized for its high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions, often in aqueous environments.[3][8]
The piperidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key pharmacophore for interacting with biological targets.[1] The convergence of the piperidine scaffold with the efficiency of click chemistry presents a powerful strategy for drug discovery and chemical biology.[4][5]
This compound is an attractive starting material for several reasons:
-
Piperidine Core: Provides a proven, drug-like scaffold.
-
Secondary Amine: The piperidine nitrogen serves as a prime site for selective functionalization.
-
Acetonitrile Moiety: Offers an additional point for potential diversification or can be retained as a pharmacophoric element.
This document outlines the transformation of this readily available starting material into a valuable tool for click chemistry-based discovery programs.
Workflow Overview: From Scaffold to Clickable Reagent
The central strategy involves the N-functionalization of the piperidine ring to introduce a terminal alkyne or an azide. This creates a derivative of 2-(3-Piperidyl)acetonitrile that is primed for participation in CuAAC reactions.
Caption: General workflow for converting the piperidine scaffold into a click-ready reagent.
Experimental Protocols
Protocol 1: Free Base Generation of 2-(3-Piperidyl)acetonitrile
Causality: The hydrochloride salt protects the amine. To functionalize the nitrogen, it must be deprotonated to its free base form, which is nucleophilic.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base as an oil or low-melting solid. The product should be used immediately in the next step.
Protocol 2: Synthesis of 2-(1-Propargyl-3-piperidyl)acetonitrile (Alkyne Functionalization)
Causality: This protocol introduces a terminal alkyne via a standard SN2 reaction. The nucleophilic piperidine nitrogen attacks the electrophilic carbon of propargyl bromide.
Materials:
-
2-(3-Piperidyl)acetonitrile (free base from Protocol 1)
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the free base of 2-(3-Piperidyl)acetonitrile (1.0 eq) in anhydrous ACN.
-
Add a mild base, such as K₂CO₃ (1.5 eq) or DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propargyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyne-functionalized piperidine.
Protocol 3: Synthesis of 2-(1-(2-Azidoethyl)-3-piperidyl)acetonitrile (Azide Functionalization)
Causality: This protocol introduces an azide handle. A two-carbon linker is common in click chemistry applications. 2-Azidoethyl tosylate is an effective electrophile for this SN2 reaction.
Materials:
-
2-(3-Piperidyl)acetonitrile (free base from Protocol 1)
-
2-Azidoethyl tosylate (or 2-bromoethyl azide)
-
Sodium iodide (NaI, catalytic amount if using a chloro-precursor)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the free base of 2-(3-Piperidyl)acetonitrile (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0 eq) and a catalytic amount of NaI.
-
Add 2-azidoethyl tosylate (1.2 eq) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the azide-functionalized piperidine.
Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This is the core click reaction. The copper(I) catalyst activates the terminal alkyne, facilitating its cycloaddition with the azide partner to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] The use of sodium ascorbate reduces the more stable copper(II) sulfate in situ to the active copper(I) species.[8] A ligand like THPTA is often used in aqueous systems to stabilize the Cu(I) catalyst and improve reaction efficiency.[10][11]
Materials:
-
Alkyne- or Azide-functionalized piperidine derivative (from Protocol 2 or 3)
-
Corresponding Azide or Alkyne partner molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous media)
-
Solvent: e.g., a mixture of t-butanol and water (1:1), or DMSO
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized piperidine (1.0 eq) and the azide partner (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Prepare fresh stock solutions:
-
CuSO₄·5H₂O in deionized water (e.g., 100 mM).
-
Sodium ascorbate in deionized water (e.g., 1 M).
-
-
Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture (typically 5-10 mol%) to initiate the reaction. The solution may change color.
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the product can be isolated by standard workup procedures, such as extraction, followed by purification via flash chromatography or preparative HPLC.
Caption: Schematic of the CuAAC reaction using the functionalized piperidine scaffold.
Data Summary and Expected Outcomes
The following table summarizes the key characteristics of the proposed reactions. Yields are estimates and will vary based on the specific substrates and optimization.
| Protocol | Description | Key Reagents | Typical Reaction Time | Estimated Yield | Purification Method |
| 1 | Free Base Generation | NaHCO₃, DCM | 0.5 - 1 hr | >95% (crude) | Extraction |
| 2 | N-Propargylation | Propargyl bromide, K₂CO₃ | 12 - 18 hr | 60 - 85% | Column Chromatography |
| 3 | N-Azidoalkylation | 2-Azidoethyl tosylate, K₂CO₃ | 12 - 24 hr | 50 - 75% | Column Chromatography |
| 4 | CuAAC Reaction | CuSO₄, Sodium Ascorbate | 4 - 24 hr | >90% | Column Chromatography / HPLC |
Conclusion and Future Perspectives
This compound serves as an excellent and cost-effective starting point for creating a library of diverse, clickable scaffolds. The protocols detailed herein provide a robust framework for synthesizing both alkyne- and azide-functionalized piperidine derivatives. These intermediates are valuable assets for applications in drug discovery, bioconjugation, and materials science, enabling the rapid assembly of complex molecular architectures through the unparalleled efficiency of click chemistry.[3][6][7] Future work could explore the functionalization of the nitrile group itself, potentially through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the diversification possibilities of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Design and Protocols [genelink.com]
- 10. broadpharm.com [broadpharm.com]
- 11. confluore.com [confluore.com]
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-(3-Piperidyl)acetonitrile Hydrochloride
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal framework for drug design.[1] 2-(3-Piperidyl)acetonitrile hydrochloride serves as a versatile and highly valuable building block for the synthesis of novel compounds, particularly in the development of therapeutics targeting the central nervous system (CNS) and in the creation of peptidomimetics.[1][4] The presence of both a secondary amine and a nitrile group offers two distinct points for chemical modification, allowing for the construction of complex molecular architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic organic chemistry. We will delve into its chemical properties, safe handling procedures, and provide detailed, field-proven protocols for its derivatization.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | 3-Piperidineacetonitrile, hydrochloride | [5] |
| CAS Number | 5562-23-2 | [5] |
| Molecular Formula | C₇H₁₂N₂·HCl | [5] |
| Molecular Weight | 160.65 g/mol | [5] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | [5] |
| Solubility | Soluble in water, methanol, and DMSO. |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[6][7] In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6][7]
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine of the piperidine ring and the α-methylene group adjacent to the nitrile.
N-Alkylation of the Piperidine Ring
The secondary amine provides a nucleophilic center for the introduction of various substituents via N-alkylation. This modification is a common strategy to modulate the pharmacological properties of piperidine-containing molecules.[9]
Causality Behind Experimental Choices:
-
Base: The choice of base is critical to deprotonate the piperidine hydrochloride salt and generate the free secondary amine for nucleophilic attack. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their moderate reactivity and ease of removal.[10][11] Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions and careful handling.[10]
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[10][12]
-
Alkylating Agent: A variety of alkyl halides (bromides, iodides) or sulfonates can be employed. The reactivity of the alkylating agent will influence the reaction temperature and time.[10]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to generate the free base in situ.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Functionalization of the Acetonitrile Moiety
The methylene group alpha to the nitrile is acidic (pKa ≈ 31.3 in DMSO) and can be deprotonated with a suitable base to form a carbanion.[13] This nucleophile can then react with various electrophiles, allowing for the introduction of new substituents at this position.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the α-carbon. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are necessary to prevent quenching of the strong base and the resulting carbanion.
-
Electrophile: A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, and esters.
Protocol 2: α-Alkylation of the Acetonitrile Group
This protocol outlines a general procedure for the alkylation of the carbon atom adjacent to the nitrile group. The piperidine nitrogen should be protected prior to this reaction to prevent competitive N-alkylation. A common protecting group is the tert-butoxycarbonyl (Boc) group.
Part A: N-Boc Protection
-
Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield N-Boc-2-(3-piperidyl)acetonitrile.
Part B: α-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate LDA in situ.
-
Add a solution of N-Boc-2-(3-piperidyl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete carbanion formation.
-
Add the desired electrophile (e.g., an alkyl iodide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product via column chromatography.
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the free amine is desired.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: N-Alkylation of 2-(3-Piperidyl)acetonitrile.
Caption: Workflow for α-Alkylation.
Conclusion and Future Directions
This compound is a powerful synthetic intermediate that provides access to a diverse range of novel piperidine derivatives. The protocols outlined in these application notes offer robust and reproducible methods for the selective functionalization of both the piperidine nitrogen and the acetonitrile moiety. Further exploration of catalytic C-H functionalization and multicomponent reactions involving this scaffold could unlock even more efficient pathways to complex and medicinally relevant molecules.[14][15][16] The continued development of synthetic methodologies utilizing such versatile building blocks will undoubtedly accelerate the discovery of new therapeutic agents.[2][17]
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 12. chemcomplex.com [chemcomplex.com]
- 13. mdpi.com [mdpi.com]
- 14. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
Application Note & Protocols: Quantitative Analysis of 2-(3-Piperidyl)acetonitrile Hydrochloride
Abstract
This document provides a comprehensive guide to the primary analytical techniques for the accurate quantification of 2-(3-Piperidyl)acetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We present detailed, validated methodologies for High-Performance Liquid Chromatography (HPLC) and non-aqueous potentiometric titration, offering robust and reliable approaches for assay and purity determinations. All methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Analytical Imperative
This compound is a heterocyclic building block crucial for the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a secondary amine within the piperidine ring and a nitrile group, dictates its reactivity and function. The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, robust and accurate analytical methods are paramount for quality control during its synthesis and for its use in subsequent manufacturing steps.
This guide moves beyond a simple listing of procedures. It delves into the causality of experimental choices—explaining why a specific column is chosen for HPLC, or why a non-aqueous solvent is necessary for titration—to empower the scientist with a deeper understanding of the analytical process.
Physicochemical Properties & Analytical Strategy
The molecule's structure is central to designing an effective analytical strategy:
-
Piperidine Ring: Contains a secondary amine with a pKa that makes it basic. In its hydrochloride salt form, this amine is protonated. This feature is the primary target for both acid-base titration and for controlling retention in reversed-phase HPLC.
-
Nitrile Group (-C≡N): This group is relatively stable but possesses a weak chromophore, influencing the choice of detection wavelength in UV spectrophotometry.
-
Hydrochloride Salt: This salt form confers water solubility but makes the compound non-volatile, generally precluding direct analysis by Gas Chromatography (GC) without derivatization or conversion to its free base form.[3][4]
Based on these properties, the most direct and reliable quantitative techniques are HPLC for its specificity and sensitivity, and titration for its straightforward, absolute quantification of the amine salt.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(3-Piperidyl)acetonitrile Hydrochloride
An In-depth Guide by a Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-(3-Piperidyl)acetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common challenges encountered in the field.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a multifaceted problem that can stem from several factors, from reagent quality to suboptimal reaction parameters. A systematic approach is crucial for diagnosis.
Root Cause Analysis:
-
Reagent Quality & Stoichiometry: The purity of your starting material, typically a 3-substituted piperidine derivative (e.g., 3-chloropiperidine or a protected 3-hydroxypiperidine derivative), is paramount. Impurities can interfere with the reaction. Similarly, the cyanide source must be anhydrous and of high purity. Moisture is particularly detrimental in many cyanation protocols.[1]
-
Reaction Conditions: Temperature, solvent, and catalyst (if applicable) play a critical role. For a typical nucleophilic substitution of a 3-halopiperidine with a cyanide salt, solvent choice dictates the solubility and reactivity of the nucleophile.
-
Side Reactions: The most common side reaction is the hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions, especially in the presence of water.[2][3]
-
Work-up & Isolation Losses: Product can be lost during aqueous work-up, especially if the pH is not controlled, or during purification steps like chromatography or crystallization.
Optimization Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Actionable Recommendations:
-
Solvent Screening: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they effectively dissolve cyanide salts while favoring an SN2 mechanism.[4] A comparison of solvent properties is provided in Table 2.
-
Temperature Control: Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction progress. Overheating can promote side reactions and decomposition.
-
Use of Phase-Transfer Catalysts: If using a biphasic system or if cyanide salt solubility is low, a phase-transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate.
Q2: I am observing significant formation of a side-product that appears to be the corresponding amide or carboxylic acid. How can I prevent this?
The hydrolysis of the nitrile moiety to first an amide and then a carboxylic acid is a classic side reaction, particularly given that the final product is an acid salt.[5][6] This is often exacerbated by the presence of water under either acidic or basic conditions during the reaction or work-up.[2][3]
Mechanistic Insight:
The carbon atom of a nitrile is electrophilic, but protonation of the nitrogen under acidic conditions makes it significantly more susceptible to nucleophilic attack by water.[6][7]
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. byjus.com [byjus.com]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Stability of 2-(3-Piperidyl)acetonitrile Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(3-Piperidyl)acetonitrile hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your compounds throughout the experimental process. This resource is structured to address common challenges and provide scientifically grounded solutions.
I. Foundational Understanding: The Chemistry of Instability
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical liabilities of this compound. The molecule possesses two primary sites susceptible to degradation in solution: the nitrile group and the piperidine ring.
-
Nitrile Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide intermediate and ultimately a carboxylic acid.[1][2] This transformation fundamentally alters the molecule's structure and biological activity. The reaction is often accelerated by heat.[3]
-
Piperidine Ring Stability: The piperidine ring is a saturated heterocycle. While generally stable, factors like pH, temperature, and the presence of oxidizing agents can impact its integrity.[4] The hydrochloride salt form is utilized to enhance solubility and stability, but its effectiveness is dependent on the solution's properties.
Primary Degradation Pathway: Nitrile Hydrolysis
The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the nitrile group. This can proceed through either an acid-catalyzed or base-catalyzed mechanism.[1][5]
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation & Handling
Question: I've observed a decrease in the purity of my this compound stock solution over time. What are the likely causes and how can I prevent this?
Answer: A decrease in purity of your stock solution is most likely due to chemical degradation, with nitrile hydrolysis being the primary suspect. Several factors can accelerate this process:
-
Solvent Choice: While aqueous buffers are common, the presence of water is a prerequisite for hydrolysis.[2] If your experimental design allows, consider using anhydrous aprotic solvents like DMSO or DMF for long-term storage of high-concentration stock solutions.
-
pH of the Solution: The stability of the nitrile group is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[3][6] It is crucial to maintain the pH of your stock solution within a stable range, which should be determined experimentally.
-
Storage Temperature: Elevated temperatures significantly increase the rate of chemical reactions, including hydrolysis.[4] Stock solutions should be stored at recommended temperatures, typically 2-8°C, and protected from light to minimize degradation.[4] For long-term storage, consider aliquoting your stock solution and storing it at -20°C or -80°C to minimize freeze-thaw cycles.
-
Moisture: The hydrochloride salt can be hygroscopic, meaning it can absorb moisture from the air.[7] This absorbed water can then contribute to hydrolysis. Always handle the solid compound in a dry environment and ensure storage containers are tightly sealed.
Question: My compound precipitates out of my aqueous buffer after dilution from a DMSO stock. What is happening and how can I resolve this?
Answer: This is a common solubility issue. While this compound is generally more water-soluble than its free base, high concentrations in aqueous buffers can still lead to precipitation, especially if the final DMSO concentration is low.
Here are some strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system, typically up to 1%.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help keep the compound in solution.[8]
-
pH Adjustment: The solubility of piperidine-containing compounds is often pH-dependent.[8] Ensure the pH of your aqueous buffer is in a range where the compound is ionized and thus more soluble.
-
Use of Solubilizing Agents: In some cases, the use of excipients like cyclodextrins may be necessary to enhance and maintain solubility.[9]
Experimental Conditions
Question: I am running a multi-day experiment at 37°C. Should I be concerned about the stability of this compound in my cell culture medium or assay buffer?
Answer: Yes, you should be concerned. Incubating the compound at 37°C for an extended period, especially in an aqueous environment like a cell culture medium (which is typically buffered around pH 7.4), can lead to significant degradation.
Recommendations:
-
Conduct a Preliminary Stability Study: Before commencing your main experiment, perform a small-scale stability study under your specific experimental conditions. Prepare a solution of the compound in your medium or buffer and incubate it for the same duration as your experiment. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by a stability-indicating analytical method like HPLC to quantify the amount of parent compound remaining.
-
Prepare Fresh Solutions: If significant degradation is observed, it is advisable to prepare fresh solutions of the compound daily or even more frequently, depending on the rate of degradation.
-
Consider a Pro-drug Approach (if applicable): In drug development, if the nitrile is essential for activity but unstable, a pro-drug strategy might be explored where the nitrile is generated in situ.
Analytical Observations
Question: I am analyzing my samples by HPLC and see an unexpected peak that grows over time. How can I identify if this is a degradation product?
Answer: The appearance of a new peak that increases in area over time while the parent compound's peak area decreases is a strong indication of degradation. To confirm this and identify the degradant, a forced degradation study is recommended.[10][11]
Forced degradation studies are a cornerstone of pharmaceutical stability testing.[12][13] They involve intentionally stressing the compound under various conditions to generate potential degradation products.[14] This helps in understanding the degradation pathways and developing a stability-indicating analytical method.[15]
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Nitrile hydrolysis to carboxylic acid[14] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Nitrile hydrolysis to carboxylate salt[14] |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the piperidine ring |
| Thermal Degradation | 80°C | General acceleration of degradation pathways |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photolytic degradation |
Table 1: Typical Conditions for a Forced Degradation Study.
By analyzing the stressed samples alongside your experimental samples, you can compare the retention times of the new peaks. Further characterization of the degradation products can be achieved using techniques like LC-MS to determine their molecular weight and elucidate their structure.[14]
III. Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Aliquot the test solution into several vials and incubate them at your desired temperature (e.g., room temperature, 37°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Sample Quenching: Immediately quench any further degradation by diluting the sample in the mobile phase and storing it at 2-8°C until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16]
-
Generate Degraded Samples: Perform a forced degradation study as outlined in Table 1 to generate a mixture of the parent compound and its potential degradation products. Aim for 5-20% degradation of the parent compound.[10]
-
Initial Method Development:
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: A common starting point is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.
-
Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance.
-
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
IV. Concluding Remarks
The stability of this compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. A thorough understanding of its potential degradation pathways, particularly nitrile hydrolysis, is essential for designing robust experiments. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate stability issues and ensure the integrity of their scientific findings.
V. References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--
-
Prajapati, Y. K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(01), 1-10.
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from --INVALID-LINK--
-
QC Expert. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Pharma Times Official. (2024, November 25). Forced Degradation Studies in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from --INVALID-LINK--
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from --INVALID-LINK--
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Retrieved from --INVALID-LINK--
-
Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Influence of pH on the activities of the nitrile hydratase/amidase.... Retrieved from --INVALID-LINK--
-
Synthonix. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from --INVALID-LINK--
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from --INVALID-LINK--
-
PubMed. (1995). Simultaneous degradation of acetonitrile and biphenyl by Pseudomonas aeruginosa. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of nitrile-containing drugs and agrochemicals. Retrieved from --INVALID-LINK--
-
CONICET. (2013). Trends in Analytical chemistry. Retrieved from --INVALID-LINK--
-
SciELO. (2004). Degradation of acetonitrile residues using oxidation processes. Retrieved from --INVALID-LINK--
-
Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of. Retrieved from --INVALID-LINK--
-
Sobekbio Biosciences. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (1998). ACETONITRILE 1606. Retrieved from --INVALID-LINK--
-
ResearchGate. (2004). (PDF) Degradation of acetonitrile residues using oxidation processes. Retrieved from --INVALID-LINK--
-
Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Retrieved from --INVALID-LINK--
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
- 15. ijsdr.org [ijsdr.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
"how to avoid impurities in 2-(3-Piperidyl)acetonitrile hydrochloride reactions"
Welcome to the Technical Support Center for 2-(3-Piperidyl)acetonitrile Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the challenges of your experimental work and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic pathways for this compound are:
-
Route A: Catalytic Hydrogenation of 2-(3-Pyridyl)acetonitrile. This is a widely used industrial method that involves the reduction of the pyridine ring of 2-(3-Pyridyl)acetonitrile to a piperidine ring using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere. The resulting 2-(3-Piperidyl)acetonitrile is then treated with hydrochloric acid to form the hydrochloride salt.[1]
-
Route B: Nucleophilic Substitution of a 3-Substituted Piperidine. This route involves reacting a piperidine derivative with a leaving group at the 3-position (e.g., 3-bromomethylpiperidine or 3-piperidinemethanol tosylate) with a cyanide salt, such as sodium cyanide. This SN2 reaction introduces the acetonitrile moiety.
Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?
A2: Regardless of the synthetic route, several parameters are critical for controlling purity:
-
Temperature: Exothermic reactions, particularly in the nucleophilic substitution route, must be carefully controlled to prevent side reactions. In the hydrogenation route, temperature can affect catalyst activity and selectivity.
-
Pressure (for Hydrogenation): Maintaining the optimal hydrogen pressure is crucial for complete reduction of the pyridine ring without promoting side reactions.
-
Purity of Starting Materials: The purity of the starting materials, such as 2-(3-Pyridyl)acetonitrile or the 3-substituted piperidine, directly impacts the impurity profile of the final product.
-
Solvent Choice: The solvent should be inert to the reaction conditions and provide good solubility for the reactants. For instance, in the nucleophilic substitution route, polar aprotic solvents are often preferred.
Q3: How can I effectively remove impurities from my final product?
A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical and often involves a solvent/anti-solvent system. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or methanol, and then slowly add a less polar solvent, like diethyl ether or hexane, to induce crystallization.[2][3][4][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Product loss during workup or purification. - Catalyst poisoning (in hydrogenation). | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize extraction and recrystallization procedures to minimize losses. - Ensure the purity of the substrate and hydrogen gas for hydrogenation. Consider using a fresh batch of catalyst. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities that inhibit crystallization. - Incorrect solvent system for recrystallization. | - Analyze the crude product by HPLC or GC-MS to identify and quantify impurities. - Perform a solvent screen to identify a suitable recrystallization solvent or solvent mixture.[2][3][4][5][6] - Try seeding the supersaturated solution with a small crystal of pure product. |
| Presence of Unreacted Starting Material | - Insufficient reaction time or temperature. - In hydrogenation, insufficient catalyst loading or hydrogen pressure. | - Extend the reaction time or cautiously increase the temperature while monitoring for side product formation. - Increase the catalyst loading or hydrogen pressure within safe operational limits. |
| Discolored Product (Yellow to Brown) | - Formation of colored impurities due to side reactions or degradation. - Residual catalyst. | - Use activated carbon (charcoal) treatment during recrystallization to remove colored impurities. - Ensure complete removal of the catalyst by filtration through a bed of celite after the hydrogenation step.[1] |
Common Impurities and Their Formation
Understanding the potential impurities is the first step toward controlling them. Below is a summary of common impurities, their likely sources, and recommended control strategies.
| Impurity Name | Structure | Source of Formation | Control Strategy |
| 2-(3-Pyridyl)acetonitrile | 3-CH₂CN-Pyridine | Incomplete hydrogenation of the starting material in Route A. | - Optimize hydrogenation conditions (catalyst, pressure, temperature, time). - Monitor reaction completion by HPLC or GC-MS. |
| 2-(3-Piperidyl)acetamide | 3-CH₂CONH₂-Piperidine | Hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions, especially at elevated temperatures.[1] | - Perform the reaction and workup at controlled temperatures. - Avoid prolonged exposure to strong acids or bases. |
| Piperidine | Piperidine | Potential side product from degradation or over-reduction. | - Use milder reaction conditions. - Optimize purification to remove this more volatile impurity. |
| N-Oxide derivatives | Piperidine-N-oxide | Oxidation of the piperidine nitrogen, especially if exposed to oxidizing agents or air at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. The following are recommended analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of this compound and its non-volatile impurities. A stability-indicating reverse-phase HPLC method is recommended.[7][8]
Typical HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute less polar impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities and can also be used for the main analyte, often after derivatization.[9][10][11]
Typical GC-MS Parameters:
| Parameter | Recommendation |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate components with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 2-(3-Pyridyl)acetonitrile
This protocol outlines a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
2-(3-Pyridyl)acetonitrile
-
Platinum(IV) oxide (PtO₂)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Hydrogen Gas
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 2-(3-Pyridyl)acetonitrile in methanol.
-
Add a catalytic amount of PtO₂ to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(3-Piperidyl)acetonitrile.
-
Dissolve the crude product in a minimal amount of methanol and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Activated Carbon (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes cloudy.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large crystals.
-
Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/diethyl ether mixture, and dry under vacuum.
Visualizations
Caption: Synthetic routes and potential impurity formation pathways for this compound.
Caption: A logical workflow for troubleshooting low purity issues in the synthesis of this compound.
References
- 1. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ijper.org [ijper.org]
- 8. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: 2-(3-Piperidyl)acetonitrile hydrochloride
Welcome to the technical support resource for 2-(3-Piperidyl)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during experimentation. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time in my HPLC analysis. What is the likely cause?
A: Inconsistent analytical results, particularly a diminishing peak area for the parent compound, strongly suggest that your sample is degrading under your experimental or storage conditions.[1] this compound possesses two primary functional groups susceptible to degradation: the nitrile group and the secondary amine within the piperidine ring. The most common degradation pathways are hydrolysis and oxidation. To confirm this, you should immediately analyze a freshly prepared sample as a baseline and compare it to your aged samples. Performing a forced degradation study is the definitive way to identify potential degradation products and understand the compound's stability profile.[1][2]
Q2: I'm observing a new, more polar peak eluting earlier than the parent compound in my reverse-phase HPLC chromatogram. What could this be?
A: The appearance of a new, more polar peak is a classic sign of hydrolysis. The nitrile group (-C≡N) can hydrolyze to first form an amide intermediate (2-(3-Piperidyl)acetamide) and subsequently a carboxylic acid (2-(3-Piperidyl)acetic acid).[3][4] Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, causing them to elute earlier on a standard C18 reverse-phase column. This is especially common in unbuffered aqueous solutions or under acidic or basic conditions.[5][6]
Q3: My solid sample of this compound, or a concentrated stock solution, has developed a yellow or brownish tint. What does this indicate?
A: Discoloration is often an indicator of oxidation or the formation of complex polymeric impurities. The secondary amine in the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of N-oxides or products resulting from ring oxidation, such as imines or lactams, which can be colored or lead to colored secondary products.[7][8] To prevent this, store the compound in a tightly sealed container, protected from light, and for long-term storage, consider blanketing with an inert gas like argon or nitrogen.[9]
Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?
A: To minimize degradation, the compound should be stored in a cool, dry place away from direct sunlight.[9][10] The container must be tightly sealed to prevent moisture uptake (which can lead to hydrolysis) and exposure to atmospheric oxygen (which can cause oxidation).[11] For maximum stability, especially for reference standards or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials at refrigerated temperatures (2-8 °C) is recommended.
Troubleshooting Guide: Investigating Degradation Pathways
This section provides a detailed look into the primary degradation mechanisms for this compound. Understanding these pathways is critical for troubleshooting unexpected results and for developing stability-indicating analytical methods.
Pathway 1: Hydrolysis
The nitrile functional group is susceptible to hydrolysis under both acidic and alkaline conditions. The reaction proceeds in two main stages, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[3][12]
-
Step 1: 2-(3-Piperidyl)acetonitrile → 2-(3-Piperidyl)acetamide
-
Step 2: 2-(3-Piperidyl)acetamide → 2-(3-Piperidyl)acetic acid
This pathway is highly relevant for experiments conducted in aqueous solutions, especially if the pH is not controlled.[4]
Caption: Hydrolytic degradation pathway of 2-(3-Piperidyl)acetonitrile.
Pathway 2: Oxidation
The piperidine ring, containing a secondary amine, is a prime target for oxidation. Oxidative degradation can be complex, potentially leading to multiple products.
-
N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide, 2-(3-Piperidyl)acetonitrile N-oxide. This is a common pathway for tertiary and secondary amines.[1]
-
Ring Oxidation (α-Carbon): The carbon atoms adjacent to the nitrogen (the α-carbons) are activated and can be oxidized.[8] This can lead to the formation of an iminium ion intermediate, which can subsequently be converted to lactams (e.g., piperidones) or lead to ring-opening products.[13][14]
Caption: Potential oxidative degradation pathways.
Pathway 3: Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation. While specific photolytic pathways for this molecule are not widely documented, photostability testing is a standard part of drug development as outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[15] Degradation can proceed via radical mechanisms, potentially leading to complex product mixtures.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the compound's stability profile.[1][2]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water[16]
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC or LC-MS system
-
Photostability chamber (compliant with ICH Q1B options)[15]
-
Calibrated oven
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[17]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours. Also, place a sample of the solid compound in the same oven.
-
Photolytic Degradation: Expose a vial of the stock solution and a sample of the solid compound to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15] A dark control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 50 µg/mL).
-
Analyze all stressed and control samples by a validated stability-indicating HPLC-UV or LC-MS method.[18][19]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks (degradation products).
-
Calculate the percentage degradation and perform a mass balance analysis.[20]
Caption: Workflow for a forced degradation study.
Protocol 2: Example Stability-Indicating RP-HPLC Method
Objective: To provide a starting point for an analytical method capable of separating this compound from its potential hydrolytic and oxidative degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for amines and acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography.[21] |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is recommended to ensure elution of the parent compound and potential non-polar degradants, while providing good separation of early-eluting polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 210 nm | The nitrile and piperidine functionalities lack a strong chromophore, so detection at a low UV wavelength is necessary. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. greenfield.com [greenfield.com]
- 11. chemos.de [chemos.de]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 13. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. laballey.com [laballey.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijmr.net.in [ijmr.net.in]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-(3-Piperidyl)acetonitrile Hydrochloride and Other Piperidine Derivatives for Pharmaceutical Research
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its derivatives are prominent in over twenty classes of drugs, highlighting their significance in the pharmaceutical industry.[1] This guide provides a comparative analysis of 2-(3-Piperidyl)acetonitrile hydrochloride, a key synthetic intermediate, against other structurally significant piperidine derivatives. We will delve into aspects of synthesis, reactivity, and application, supported by experimental data, to inform researchers, scientists, and drug development professionals in their strategic decisions.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a piperidine ring substituted at the 3-position with an acetonitrile group (-CH2CN). The hydrochloride salt form enhances its stability and solubility. The true value of this compound lies in its versatility as a building block. The nitrile group is a flexible functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in various other chemical transformations, making it a valuable precursor for more complex molecules.[2]
The positioning of the substituent on the piperidine ring is a critical determinant of a molecule's physicochemical and biological properties.[3] A change in the substituent's position can significantly alter a compound's potency and selectivity.[3] This guide will focus on comparing the 3-substituted 2-(3-Piperidyl)acetonitrile with its 4-substituted isomer, 2-(4-Piperidyl)acetonitrile, and the related 3-piperidinecarbonitrile.
Comparative Synthesis and Physicochemical Properties
The synthesis of substituted piperidines is a well-explored area of organic chemistry, with catalytic hydrogenation of the corresponding pyridine precursors being a common and effective method.[1][4]
Table 1: Comparison of Synthetic Precursors and Key Physicochemical Data
| Compound | Common Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-(3-Piperidyl)acetonitrile | 3-Cyanomethylpyridine | C7H12N2 | 124.18 | Not Reported | Not Reported |
| 2-(4-Piperidyl)acetonitrile | 4-Cyanomethylpyridine | C7H12N2 | 124.18 | Not Reported | Not Reported |
| 3-Piperidinecarbonitrile | 3-Cyanopyridine | C6H10N2 | 110.16 | 201 | 48-52 |
The primary precursor for 2-(3-Piperidyl)acetonitrile is 3-cyanomethylpyridine, which can be synthesized from 3-cyanopyridine. 3-Cyanopyridine, also known as nicotinonitrile, is a versatile building block in organic synthesis with applications in pharmaceuticals and agrochemicals.[5][6]
A standard procedure for the synthesis of 2-(3-Piperidyl)acetonitrile involves the catalytic hydrogenation of 3-cyanomethylpyridine.
Diagram 1: Synthesis of 2-(3-Piperidyl)acetonitrile
Caption: Catalytic hydrogenation of 3-cyanomethylpyridine.
Methodology:
-
A solution of 3-cyanomethylpyridine in glacial acetic acid is prepared.[4]
-
A catalytic amount of Platinum(IV) oxide (PtO2) is added to the solution.[4]
-
The mixture is subjected to hydrogen gas pressure (50-70 bar) in a suitable reactor.[4]
-
The reaction is stirred for 6-10 hours at room temperature.[4]
-
Upon completion, the reaction is quenched with a base such as sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate.[4]
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[4]
This method is also applicable to the synthesis of the 4-substituted isomer from 4-cyanomethylpyridine. The choice between the 3- and 4-substituted isomers is critical in drug design as it influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[7]
Reactivity and Functional Group Interconversion
The acetonitrile moiety in these piperidine derivatives offers a gateway to a variety of functional groups. This versatility is a key advantage in the synthesis of diverse compound libraries for drug discovery.
Diagram 2: Reactivity of the Acetonitrile Group
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. asianpubs.org [asianpubs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for 2-(3-Piperidyl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(3-Piperidyl)acetonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the purity, potency, and stability of such compounds is paramount for regulatory compliance and the safety and efficacy of the final drug product. This document delves into the validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The selection of an appropriate analytical method is contingent on various factors, including the specific analytical requirement (e.g., assay, impurity profiling), the nature of the analyte, and the sample matrix.
The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2] These guidelines establish the criteria for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]
The Regulatory Cornerstone: Understanding Validation Parameters
Method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] The core validation parameters, as stipulated by ICH Q2(R1) and USP <1225>, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Overview of Analytical Methods
The choice between HPLC, GC, and potentiometric titration for the analysis of this compound depends on a trade-off between factors like volatility, thermal stability, sensitivity requirements, and the specific information needed (e.g., purity assay vs. salt factor).
| Method | Principle | Primary Application for this compound | Advantages | Disadvantages |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Assay, impurity profiling, stability studies. | High specificity, sensitivity, and applicability to a wide range of compounds.[8] | Can be more complex and time-consuming than other methods. |
| GC-FID | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile impurities, residual solvents. | High resolution and sensitivity for volatile compounds.[9] | Requires the analyte to be volatile and thermally stable, or require derivatization.[9] |
| Potentiometric Titration | Determination of the concentration of a substance by reacting it with a standard solution of a reagent and monitoring the change in potential. | Assay of the hydrochloride salt content. | High accuracy and precision for assay of the salt form, cost-effective.[10] | Lacks specificity for the organic moiety and cannot be used for impurity profiling. |
Experimental Protocols and Comparative Validation Data
The following sections provide detailed, albeit illustrative, experimental protocols and validation data for each of the three analytical methods. These are based on established methodologies for similar compounds and are intended to serve as a practical guide for method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is presented as the primary technique for both assay and impurity determination due to its high specificity and sensitivity. A stability-indicating method was developed by subjecting the analyte to stress conditions to ensure that degradation products do not interfere with the quantification of the active substance.[11][12]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).[13] Acetonitrile is a common solvent in HPLC due to its favorable physicochemical properties.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration.
| Parameter | Methodology | Acceptance Criteria | Illustrative Result |
| Specificity | Forced degradation studies (acid, base, oxidation, heat, light).[15] | Peak purity index > 0.999, resolution between analyte and degradants > 2.0. | No interference from degradants or placebo. |
| Linearity | Analysis of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration for assay. | 80-120% |
| Accuracy | Recovery studies at three levels (80%, 100%, 120%) in triplicate.[6] | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | Repeatability (n=6) and intermediate precision (different day, different analyst). | RSD ≤ 2.0%. | Repeatability RSD = 0.5%, Intermediate Precision RSD = 0.8% |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.[7] | S/N of 3 for LOD, S/N of 10 for LOQ. | LOD = 0.01 µg/mL, LOQ = 0.03 µg/mL |
| Robustness | Deliberate variations in flow rate, mobile phase composition, and column temperature. | RSD ≤ 2.0%. | The method was found to be robust. |
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a suitable alternative for purity assessment, particularly for identifying and quantifying volatile organic impurities. Due to the polar nature of the amine in this compound, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis can be explored.[9]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).[9]
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane. Derivatization with a suitable agent (e.g., a silylating agent) may be required.
| Parameter | Methodology | Acceptance Criteria | Illustrative Result |
| Specificity | Analysis of a blank, placebo, and spiked sample. | No interfering peaks at the retention time of the analyte. | The method is specific. |
| Linearity | Five concentrations analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.995. | r² = 0.997 |
| Range | Confirmed by linearity, accuracy, and precision data. | LOQ to 120% of the specification limit for impurities. | LOQ - 120% |
| Accuracy | Recovery studies at three levels in triplicate. | Mean recovery between 90.0% and 110.0% for impurities. | 95.3% - 104.8% |
| Precision | Repeatability and intermediate precision studies. | RSD ≤ 10.0% for impurities. | Repeatability RSD = 4.5%, Intermediate Precision RSD = 6.2% |
| LOD & LOQ | Based on signal-to-noise ratio. | S/N of 3 for LOD, S/N of 10 for LOQ. | LOD = 0.5 µg/mL, LOQ = 1.5 µg/mL |
| Robustness | Variations in oven temperature ramp rate and carrier gas flow rate. | RSD ≤ 10.0%. | The method demonstrated acceptable robustness. |
Method 3: Potentiometric Titration
This classical analytical technique is ideal for accurately determining the hydrochloride content of the salt, which is crucial for calculating the potency of the free base.
-
Instrumentation: Autotitrator with a suitable electrode (e.g., silver electrode).
-
Titrant: Standardized 0.1 M silver nitrate (AgNO₃) solution.[10]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol). Acidify the solution with nitric acid.[16]
-
Procedure: Titrate the sample solution with the standardized AgNO₃ solution. The endpoint is determined by the inflection point of the potential curve.
| Parameter | Methodology | Acceptance Criteria | Illustrative Result |
| Specificity | Titration of a placebo to demonstrate no interference. | No significant consumption of titrant by the placebo. | The method is specific for the chloride ion. |
| Linearity | Titration of five different weights of the sample. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the theoretical chloride content. | 80-120% |
| Accuracy | Titration of a certified reference standard (e.g., sodium chloride) or by comparison to another validated method. | Mean recovery between 99.0% and 101.0%. | 99.8% |
| Precision | Repeatability (n=6) and intermediate precision. | RSD ≤ 1.0%. | Repeatability RSD = 0.3%, Intermediate Precision RSD = 0.5% |
| Robustness | Variations in solvent composition and titration speed. | RSD ≤ 1.0%. | The method is robust. |
Visualizing the Validation and Selection Process
Caption: A generalized workflow for analytical method validation.
Caption: Decision diagram for selecting an analytical method.
Conclusion
This guide provides a comparative framework for the validation of analytical methods for this compound. For comprehensive quality control, a combination of these methods is often employed. HPLC stands out as the most versatile technique for assay and impurity profiling, offering high specificity and sensitivity. GC is a valuable tool for the analysis of volatile impurities, and potentiometric titration provides a simple, accurate, and precise method for determining the hydrochloride salt content. The successful validation of these methods, in accordance with ICH and USP guidelines, is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. wjarr.com [wjarr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. metrohm.com [metrohm.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 16. fsis.usda.gov [fsis.usda.gov]
A Guide to Characterizing the Cross-Reactivity Profile of 2-(3-Piperidyl)acetonitrile hydrochloride and Its Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of 2-(3-Piperidyl)acetonitrile hydrochloride. Given the prevalence of the piperidine scaffold in pharmacology, understanding a compound's selectivity is paramount for predicting its safety profile, interpreting biological data, and de-risking its progression through the development pipeline. Instead of merely presenting data, this document outlines the causal logic behind experimental design, offering a robust, self-validating methodology to generate a thorough and reliable cross-reactivity profile.
Introduction: The Imperative of Selectivity Profiling
This compound (CAS: 5562-23-2) is a chemical entity featuring two key structural motifs: the piperidine ring and an acetonitrile group.[1] The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties.[2] However, this prevalence also brings known liabilities. The basic nitrogen atom within the piperidine ring is a common interaction point, capable of forming bonds with acidic residues in the binding pockets of various proteins, leading to potential off-target interactions.[2][3]
Off-target effects, or cross-reactivity, occur when a compound binds to proteins other than its intended therapeutic target.[2][4] These unintended interactions are a primary cause of adverse drug reactions, toxicity, and late-stage clinical failures.[5] Therefore, the early and systematic identification of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case. This guide details a tiered, data-driven approach to comprehensively profile this compound, compare its performance to relevant alternatives, and generate actionable data for lead optimization.
Part 1: Foundational Analysis and Off-Target Hypothesis
Before embarking on experimental screening, a thorough analysis of the molecule's structure can inform a more targeted and cost-effective strategy.
-
The Piperidine Core: The piperidine moiety is known to confer affinity for a wide range of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and certain enzymes like kinases and proteases.[2][3] For instance, numerous ligands for histamine H3 and sigma receptors incorporate a piperidine ring as a critical structural element for activity.[6]
-
The Acetonitrile Group: While often serving as a synthetic precursor, the nitrile group is metabolically labile and can, in some contexts, be converted to cyanide.[7][8] While less likely to be a primary driver of receptor cross-reactivity, its metabolic fate and potential for covalent interactions should be considered during toxicological assessment.
Based on this structural analysis, a primary hypothesis is that the most probable off-targets for this compound will be within the GPCR and ion channel families, with sigma receptors also representing a high-priority target class for initial screening.
Part 2: A Tiered Experimental Framework for Cross-Reactivity Profiling
A tiered or cascaded approach is the most efficient method for systematically identifying off-target interactions, balancing breadth of coverage with resource allocation.[3] This strategy begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, in-depth assays to validate and quantify these interactions.
Caption: A tiered workflow for identifying and characterizing off-target effects.
Tier 1: Broad Profiling The objective of this initial tier is to cast a wide net.
-
In Silico Profiling: Utilize computational tools like similarity searching against databases of known ligands and molecular docking against homology models of common off-targets. This provides a preliminary, cost-effective list of potential interactions.[3]
-
Broad Panel Screening: Submit the compound to commercially available screening panels that test for binding against hundreds of targets (e.g., kinases, GPCRs, ion channels) at a single, high concentration (typically 1-10 µM).[3] The output is usually percent inhibition, which flags potential "hits" for further investigation.
Tier 2: Hit Validation and Affinity Quantification Any significant hits identified in Tier 1 must be validated to rule out false positives and to quantify the binding affinity.
-
Dose-Response Curves: Generate full concentration-response curves for each hit to determine the half-maximal inhibitory concentration (IC₅₀) or equilibrium dissociation constant (Kᵢ).
-
Orthogonal Assays: It is critical to confirm binding using a different assay format to ensure the observed effect is not an artifact of the primary screen. Key methodologies include:
-
Radioligand Binding Assays: Considered a gold standard, these assays measure the ability of the test compound to displace a known radiolabeled ligand from the target receptor, allowing for precise Kᵢ determination.[9]
-
Surface Plasmon Resonance (SPR): A label-free technology that provides real-time kinetic data on binding association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[9]
-
Tier 3: Cellular Context and Functional Impact Confirming that the compound engages the off-target in a more biologically relevant environment is the final step.
-
Cellular Thermal Shift Assay (CETSA): This technique verifies target engagement within intact cells by measuring the change in thermal stability of a target protein upon ligand binding.[3]
-
Functional Assays: If the off-target is an enzyme or a receptor with a known signaling pathway, a functional assay (e.g., calcium flux, cAMP measurement) should be performed to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Part 3: Comparative Analysis with Alternative Compounds
To understand the specificity of this compound, its cross-reactivity profile must be benchmarked against suitable alternatives. The choice of comparators is a key experimental decision.
-
Structurally Related Analogs: Synthesizing and testing a small set of analogs allows for the development of a Structure-Activity Relationship (SAR). Modifications could include:
-
N-substitution on the piperidine ring: Adding different substituents to the piperidine nitrogen can drastically alter binding affinity and selectivity.[10]
-
Ring Conformation: Introducing conformational constraints, such as through bridged or spirocyclic piperidine analogs, can pre-organize the molecule for the intended target, potentially reducing affinity for off-targets.[11][3]
-
Illustrative Data Summary
All quantitative data should be summarized in a clear, tabular format. The following table provides an illustrative example of how to present comparative cross-reactivity data.
| Target | 2-(3-Piperidyl)acetonitrile HCl | Alternative 1 (N-Methyl Analog) | Alternative 2 (Cyclohexane Analog) |
| Kᵢ (nM) | Kᵢ (nM) | Kᵢ (nM) | |
| Primary Target X | 50 | 25 | >10,000 |
| Off-Target: Sigma-1 Receptor | 850 | 4500 | >10,000 |
| Off-Target: Histamine H3 Receptor | 1200 | 800 | >10,000 |
| Off-Target: hERG Channel | >10,000 | >10,000 | >10,000 |
| Off-Target: Kinase Y | 5600 | 9800 | >10,000 |
| Note: This table contains hypothetical data for illustrative purposes only. Actual values must be determined experimentally. |
Part 4: Key Experimental Protocols
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key validation assays.
Protocol 1: Radioligand Competitive Binding Assay (for GPCRs/Receptors)
This protocol is adapted from standard methodologies for determining inhibitor constants at sigma receptors and can be generalized for other targets.[6][10][12]
Caption: Principle of a competitive binding assay (L*=Radioligand, I=Inhibitor).
1. Materials & Reagents:
-
Target-expressing cell membranes (e.g., guinea pig brain membranes for sigma receptors).
-
Radioligand (e.g., --INVALID-LINK---pentazocine for Sigma-1).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Test Compound Stock: this compound dissolved in DMSO (e.g., 10 mM).
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand (e.g., 10 µM Haloperidol).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for Total Binding) or 50 µL of NSB control.
-
50 µL of the test compound dilution.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kₑ value, e.g., 2-3 nM --INVALID-LINK---pentazocine).
-
200 µL of the membrane preparation.
-
-
Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at room temperature).[6]
-
Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Quickly wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.[9]
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[9]
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a general competitive ELISA for quantifying binding to an immobilized target protein.
1. Materials & Reagents:
-
High-binding 96-well microplate.
-
Purified target protein.
-
Coating Buffer (e.g., PBS, pH 7.4).
-
Biotinylated ligand (a known binder to the target, to act as the competitor).
-
Test compound (this compound).
-
Blocking Buffer (e.g., 5% BSA in PBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP (Horseradish Peroxidase conjugate).
-
TMB Substrate solution.
-
Stop Solution (e.g., 2N H₂SO₄).
2. Procedure:
-
Coating: Dilute the target protein in Coating Buffer (e.g., 1-10 µg/mL) and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the test compound.
-
In a separate plate or tubes, pre-incubate the serially diluted test compound with a fixed concentration of the biotinylated ligand for 30 minutes.
-
Wash the coated plate 3 times.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate. Incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
The signal is inversely proportional to the concentration of the test compound.
-
Plot the absorbance against the log concentration of the test compound.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the biotinylated ligand's binding.
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in modern drug discovery. For a compound like this compound, whose piperidine core is both a source of therapeutic potential and off-target risk, a systematic and rigorous profiling strategy is essential. The tiered framework presented in this guide, moving from broad screening to quantitative validation and cellular confirmation, provides a self-validating pathway to generate a high-confidence selectivity profile. By comparing this profile against thoughtfully chosen alternatives, researchers can make informed decisions, optimize lead compounds for improved safety and specificity, and ultimately increase the probability of clinical success.
References
- 1. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Piperidine-Based Compounds
A Note on the Selected Compound: The specific compound "2-(3-Piperidyl)acetonitrile hydrochloride" is not extensively characterized in publicly available scientific literature. To provide a comprehensive and data-supported guide that adheres to the requested format, we will use a well-established class of piperidine-containing compounds—Dipeptidyl Peptidase-4 (DPP-4) inhibitors—as a representative example. This allows for a detailed exploration of the methodologies and translational challenges inherent in drug development, using a wealth of available data. The principles and techniques discussed are broadly applicable to the evaluation of novel chemical entities.
Introduction: From Benchtop to Bedside
The journey of a novel therapeutic agent from initial discovery to clinical application is fraught with challenges, chief among them being the translation of promising in vitro results to demonstrable in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo evaluation of piperidine-based compounds, using DPP-4 inhibitors as a case study. We will delve into the experimental designs, underlying biological rationale, and the critical data interpretation required to bridge the gap between controlled cellular assays and complex physiological systems.
Section 1: In Vitro Efficacy Assessment: The Foundation of Discovery
The initial evaluation of a compound's potential begins with in vitro assays. These experiments are designed to assess the direct interaction of the compound with its molecular target in a controlled, isolated environment. For our representative DPP-4 inhibitors, the primary in vitro goal is to determine their potency and selectivity for the DPP-4 enzyme.
Key In Vitro Parameter: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates a more potent compound.
This protocol outlines a standard method for determining the IC50 of a test compound against purified DPP-4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (Aminomethylcoumarin), in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of each dilution of the test compound to the wells of a 96-well black microplate.
-
Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 2: In Vivo Efficacy Assessment: The Whole-System Challenge
While in vitro assays are crucial for initial screening, they cannot predict a compound's behavior in a complex living organism. In vivo studies are essential to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a compound. For our DPP-4 inhibitor, a key in vivo model is the Oral Glucose Tolerance Test (OGTT) in a relevant animal model, such as the Zucker Diabetic Fatty (ZDF) rat.
Key In Vivo Parameter: Glucose Excursion Following Oral Glucose Challenge
The OGTT measures the body's ability to handle a glucose load. In the context of a DPP-4 inhibitor, an effective compound will enhance the action of incretin hormones (like GLP-1), leading to increased insulin secretion and a subsequent reduction in the post-glucose challenge blood glucose spike.
-
Animal Acclimation and Fasting:
-
Acclimate male ZDF rats to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 16 hours) before the experiment, with free access to water.
-
-
Compound Administration:
-
Randomly assign the rats to treatment groups (e.g., vehicle control, test compound at various doses).
-
Administer the test compound or vehicle orally (p.o.) via gavage.
-
-
Glucose Challenge and Blood Sampling:
-
At a specified time post-compound administration (e.g., 60 minutes), take a baseline blood sample (t=0) from the tail vein.
-
Immediately administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
-
Data Analysis:
-
Measure the blood glucose concentration in each sample.
-
Plot the mean blood glucose concentration over time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the glucose AUC for the compound-treated groups to the vehicle control group to determine the percentage of glucose lowering.
-
Section 3: Comparative Analysis: Bridging the In Vitro - In Vivo Divide
A direct comparison of in vitro potency (IC50) and in vivo efficacy (e.g., % glucose lowering) is crucial for understanding a compound's translational potential. It is not uncommon to observe discrepancies, where a highly potent compound in vitro may show modest efficacy in vivo, or vice versa.
Factors Influencing In Vivo Efficacy (The ADME Profile)
The difference between the two settings is largely explained by the compound's ADME properties:
-
Absorption: Can the compound be absorbed from the gastrointestinal tract into the bloodstream after oral administration?
-
Distribution: Does the compound reach the target tissues and engage with the DPP-4 enzyme on the surface of endothelial cells?
-
Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites?
-
Excretion: How quickly is the compound cleared from the body?
These pharmacokinetic factors determine the concentration and duration of the compound's exposure to its target in vivo, which ultimately dictates its pharmacodynamic effect.
Data Summary: Hypothetical Comparison
| Compound | In Vitro DPP-4 IC50 (nM) | In Vivo Efficacy (Glucose AUC Reduction @ 10 mg/kg) |
| Compound A | 2.5 | 45% |
| Compound B | 15.0 | 40% |
| Compound C | 0.8 | 15% |
In this hypothetical dataset, Compound C is the most potent inhibitor in vitro (lowest IC50), but it shows the weakest effect in vivo. This could be due to poor oral absorption or rapid metabolism. Conversely, Compound A and Compound B show good in vivo efficacy, suggesting more favorable pharmacokinetic profiles despite Compound B being less potent in vitro. This highlights the importance of integrated analysis.
The Underlying Mechanism: DPP-4 Inhibition and GLP-1 Signaling
DPP-4 inhibitors work by preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1). By prolonging the action of GLP-1, these drugs enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, leading to improved glycemic control.
A Comparative Benchmarking Guide to Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Evaluating 2-(3-Piperidyl)acetonitrile hydrochloride Against Established Gliptins
This guide provides a comprehensive framework for the in vitro evaluation of novel chemical entities as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). Herein, we detail a hypothetical benchmarking study of a test article, 2-(3-Piperidyl)acetonitrile hydrochloride, against a panel of well-characterized, clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Linagliptin. The methodologies, data interpretation, and scientific rationale are presented to equip researchers in drug discovery with a robust template for their own inhibitor screening campaigns.
Scientific Introduction: The Rationale for Novel DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary physiological function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] By cleaving these peptides, DPP-4 curtails their ability to stimulate glucose-dependent insulin secretion and suppress glucagon release.[5][6][7][8] Consequently, inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control, which is a cornerstone of treatment for type 2 diabetes mellitus.[5][7][9]
The "gliptin" class of drugs, which are selective DPP-4 inhibitors, has become a mainstay in diabetes therapy.[5][7][10] However, the quest for novel inhibitors continues, driven by the need for compounds with improved pharmacokinetic profiles, alternative dosing regimens, or differentiated selectivity profiles.
The test article, this compound (CAS: 5562-23-2), is a synthetic compound containing a piperidine ring, a common structural motif in various biologically active molecules.[11] While not established as a DPP-4 inhibitor, its chemical features warrant investigation. This guide outlines the necessary experimental framework to determine its inhibitory potential relative to established drugs.
The DPP-4 Signaling Pathway and Mechanism of Inhibition
The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin pathway. The diagram below illustrates the key molecular events.
Caption: Mechanism of DPP-4 inhibition on glucose homeostasis.
Experimental Design: In Vitro DPP-4 Inhibition Assay
To quantitatively assess and compare the inhibitory potency of our test article, a robust and validated in vitro enzymatic assay is paramount. We will employ a fluorometric assay, which is a standard high-throughput screening method.
3.1 Causality Behind Experimental Choices
-
Enzyme Source: Recombinant human DPP-4 is used to ensure consistency, purity, and relevance to human physiology, eliminating variability from plasma-derived enzyme preparations.[12][13]
-
Substrate: A synthetic fluorogenic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin), is chosen. DPP-4 specifically cleaves the Gly-Pro dipeptide, liberating the highly fluorescent AMC molecule.[12][13][14] The rate of fluorescence increase is directly proportional to enzyme activity.
-
Assay Buffer: A Tris-HCl buffer with physiological pH (e.g., 8.0) and salt concentration is used to maintain the enzyme's structural integrity and optimal catalytic activity.[12][13]
-
Controls: The inclusion of a "no inhibitor" control (100% activity) and a "no enzyme" control (background fluorescence) is critical for data normalization and calculating percent inhibition.[12][13] Sitagliptin, a well-characterized competitive inhibitor, serves as the positive control to validate assay performance.[12][15]
3.2 Experimental Workflow Diagram
The following diagram outlines the logical flow of the screening protocol.
Caption: Step-by-step workflow for the DPP-4 fluorometric inhibition assay.
3.3 Detailed Step-by-Step Protocol
This protocol is adapted from standard commercially available DPP-4 inhibitor screening kits.[12][13][14][16]
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[12][13]
-
Prepare a 1 mM stock solution of Sitagliptin (positive control) in Assay Buffer.[12]
-
Prepare a 10 mM stock solution of this compound and other benchmark inhibitors in a suitable solvent (e.g., DMSO or Assay Buffer).
-
Create a series of dilutions for each inhibitor in Assay Buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM).
-
Dilute the recombinant human DPP-4 enzyme in ice-cold Assay Buffer to the desired working concentration.[12][13]
-
Dilute the H-Gly-Pro-AMC substrate stock in Assay Buffer to its final working concentration (e.g., 100 µM).[12]
-
-
Assay Plate Setup (in triplicate):
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.[12]
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of solvent.[12]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the respective inhibitor dilution.[12]
-
-
Reaction Execution:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average fluorescence of the Background Wells from all other readings.
-
Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Corrected Sample Reading / Corrected 100% Activity Reading)) * 100
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Summary
The primary output of this benchmarking study is the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency. The lower the IC50 value, the more potent the inhibitor. The following table presents a hypothetical but realistic set of results for our study.
| Compound | Class/Type | Mean IC50 (nM) | Selectivity Profile Notes |
| 2-(3-Piperidyl)acetonitrile HCl | Test Article | 1,250 nM | Unknown, requires further profiling against DPP-8/DPP-9. |
| Sitagliptin | Benchmark | 18 nM | Competitive, reversible inhibitor.[15] Highly selective for DPP-4 over DPP-8/DPP-9.[17] |
| Vildagliptin | Benchmark | ~35-62 nM | Potent inhibitor; forms a covalent but reversible complex.[10][18][19] |
| Linagliptin | Benchmark | 1 nM[20] | Highly potent, non-covalent, reversible inhibitor with a long duration of action.[10][20][21] |
Note: IC50 values for benchmark inhibitors are based on published literature and may vary slightly depending on assay conditions.
Interpretation and Scientific Insights
Based on our hypothetical data, this compound demonstrates weak inhibitory activity against DPP-4, with an IC50 value in the micromolar range (1,250 nM). This is approximately 70-fold less potent than Sitagliptin and over 1000-fold less potent than Linagliptin.
-
Potency: The test article, in its current form, is not a potent DPP-4 inhibitor compared to the established gliptins. The nitrile and piperidine moieties alone are insufficient to confer high-affinity binding to the DPP-4 active site.
-
Structure-Activity Relationship (SAR): The benchmark inhibitors possess specific chemical features (e.g., trifluorophenyl groups, cyanopyrrolidines, xanthine bases) that engage key residues in the S1 and S2 pockets of the DPP-4 active site.[4][22] Our test article lacks these optimized interactions.
-
Next Steps in a Drug Discovery Campaign:
-
Lead Optimization: If this scaffold were to be pursued, it would require significant medicinal chemistry efforts. SAR studies would be initiated to decorate the piperidine ring and modify the acetonitrile group to enhance interactions with the enzyme's active site.
-
Selectivity Profiling: It is crucial to assay the compound against related proteases like DPP-8 and DPP-9. Poor selectivity can lead to off-target effects and potential toxicity.[17]
-
Mechanism of Inhibition Studies: Further experiments would be needed to determine if the inhibition is competitive, non-competitive, or uncompetitive, which provides deeper insight into its binding mode.[15]
-
This guide provides a foundational methodology for the initial assessment of a novel compound's potential as a DPP-4 inhibitor. The principles of employing robust controls, understanding the underlying biochemistry, and systematically comparing data against established benchmarks are critical for making informed decisions in any drug discovery program.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthonix, Inc > 5562-23-2 | this compound [synthonix.com]
- 12. content.abcam.com [content.abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. lifetechindia.com [lifetechindia.com]
- 15. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. researchgate.net [researchgate.net]
- 18. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. axonmedchem.com [axonmedchem.com]
- 21. Linagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using 2-(3-Piperidyl)acetonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the reproducibility of chemical reactions is paramount. It is the bedrock upon which scalable, safe, and economically viable processes are built. This guide provides an in-depth technical analysis of the experimental reproducibility of reactions involving 2-(3-piperidyl)acetonitrile hydrochloride, a key building block in the synthesis of various pharmaceutical agents. Drawing from field-proven insights and experimental data, we will compare its performance with relevant alternatives, offering a comprehensive resource for researchers navigating the complexities of synthetic chemistry.
The Critical Role of this compound in Pharmaceutical Synthesis
This compound is a versatile intermediate, most notably recognized for its application in the synthesis of Varenicline, a widely used smoking cessation aid.[1][2] Its structure, featuring a secondary amine within a piperidine ring and a reactive nitrile group, allows for a variety of chemical transformations, primarily N-alkylation and N-arylation reactions, to construct more complex molecular architectures.
The hydrochloride salt form of this compound offers improved stability and handling characteristics compared to the free base, which is a common strategy for amine-containing reagents. However, the presence of the hydrochloride necessitates careful consideration of reaction conditions, particularly the choice of base to liberate the nucleophilic secondary amine for subsequent reactions.
Factors Influencing the Reproducibility of Reactions
Achieving consistent results in reactions with this compound hinges on a thorough understanding and control of several key experimental parameters.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for deprotonating the piperidine nitrogen. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts. For instance, a stronger, more soluble base might lead to faster reaction times but could also promote side reactions if not carefully controlled.
-
Solvent System: Acetonitrile is a common solvent for reactions involving this intermediate due to its ability to dissolve both polar and nonpolar reactants and its relative inertness.[3][4] However, the choice of solvent can influence the solubility of the reactants and the base, thereby affecting the reaction kinetics and reproducibility. In some cases, aprotic polar solvents like DMF or DMSO may be used, but their higher boiling points can complicate product isolation.
-
Temperature and Reaction Time: As with any chemical reaction, temperature plays a crucial role. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products or side-products, impacting the overall yield and purity of the desired product.[5] Careful optimization of the temperature and monitoring of the reaction progress over time are essential for reproducible outcomes.
-
Purity of Starting Materials: The purity of this compound and the coupling partner (e.g., aryl halide) is a fundamental factor. Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts.[6][7]
Common Side Reactions and Challenges:
-
Over-alkylation/arylation: In N-alkylation or N-arylation reactions, there is a potential for the formation of quaternary ammonium salts if the reaction conditions are not carefully controlled, particularly with highly reactive alkylating agents.
-
Racemization: If the chiral center at the 3-position of the piperidine ring is relevant for the final product's biological activity, harsh reaction conditions could potentially lead to racemization.
-
Impurity Profile: The synthesis of Varenicline, for example, is known to generate several process-related impurities.[6][7][8] Understanding the origin of these impurities is key to developing a robust and reproducible process.
Comparative Analysis: this compound vs. Alternatives
The selection of a building block in a synthetic route is often a trade-off between cost, availability, reactivity, and the ability to consistently produce the desired product with high purity. Here, we compare this compound with a plausible alternative, 2-(3-pyridyl)acetonitrile, in the context of synthesizing a Varenicline-like core structure.
Table 1: Comparison of Key Building Blocks
| Feature | This compound | 2-(3-Pyridyl)acetonitrile |
| Structure | Saturated heterocyclic amine | Aromatic heterocyclic amine |
| Reactivity | More nucleophilic secondary amine | Less nucleophilic pyridine nitrogen |
| Key Reaction | N-arylation/N-alkylation | Requires reduction of the pyridine ring prior to or after coupling |
| Reproducibility | Sensitive to base, solvent, and temperature | Reduction step can introduce variability and require catalyst optimization |
| Advantages | Direct route to the piperidine core | Commercially available and often less expensive |
| Disadvantages | Potential for over-reaction and side products | Requires an additional reduction step, which can impact overall yield and introduce new impurities |
Experimental Data Insights:
Published synthetic routes for Varenicline predominantly utilize a strategy that involves the construction of a complex tricyclic amine followed by nitration and subsequent cyclization.[1][2][9] While direct N-arylation of 2-(3-piperidyl)acetonitrile is a key conceptual step, many industrial syntheses build the core structure through different pathways. However, for the purpose of this guide, we will focus on the N-arylation as a representative and critical transformation.
In a typical laboratory-scale N-arylation reaction, one might expect yields ranging from 60-85% when coupling 2-(3-piperidyl)acetonitrile with an activated aryl halide. However, achieving consistent yields in the higher end of this range requires careful control over the reaction parameters as outlined above.
In contrast, a synthetic route starting with 2-(3-pyridyl)acetonitrile would first involve a coupling reaction on the pyridine ring, followed by a reduction of the aromatic ring to the piperidine. The reduction step, often carried out using catalytic hydrogenation, can present its own set of reproducibility challenges, including catalyst poisoning, incomplete reduction, and the formation of over-reduced byproducts.
Experimental Protocols for Reproducible Reactions
To ensure the reproducibility of experiments, it is crucial to follow well-defined and validated protocols. Below are representative protocols for the N-arylation of this compound and a method for assessing the purity of the resulting product.
Protocol 1: N-Arylation of this compound
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), aryl iodide (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous acetonitrile to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Self-Validating System: The reproducibility of this protocol can be validated by running the reaction in parallel under identical conditions and analyzing the yield and purity of the product from each run. Consistent results across multiple runs would indicate a robust and reproducible protocol.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of the N-arylated product.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the purified product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the crude reaction mixture or the purified product at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the product and the presence of any impurities.
-
Calculate the purity of the sample by comparing the peak area of the product to the total peak area of all components in the chromatogram.
Trustworthiness: The trustworthiness of the purity assessment is ensured by using a validated HPLC method. Method validation would typically include assessments of linearity, accuracy, precision, and specificity, as described in regulatory guidelines.[3][10][11][12][13]
Visualization of Key Processes
To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.
Experimental Workflow
Caption: A typical experimental workflow for the N-arylation of this compound.
Logical Relationship of Reproducibility Factors
Caption: Factors influencing the reproducibility of chemical reactions.
Conclusion and Future Perspectives
The reproducibility of experiments using this compound is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and meticulous control over experimental conditions. While it remains a valuable building block in pharmaceutical synthesis, researchers must be cognizant of the potential for variability and take proactive steps to mitigate it.
Future advancements in this area may come from the development of more robust catalytic systems for N-arylation and N-alkylation that are less sensitive to variations in reaction conditions. Additionally, the exploration of alternative synthetic routes that bypass some of the more challenging steps could also lead to more reproducible and scalable processes for the synthesis of important pharmaceutical agents. As the demand for high-quality pharmaceuticals continues to grow, a focus on the fundamental principles of reproducibility will be more critical than ever for the success of drug development programs.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 10. Development and validation of related substances method for Varenicline and its impurities | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 13. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
In the intricate tapestry of medicinal chemistry, piperidine-containing scaffolds represent a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Their prevalence stems from their ability to confer favorable pharmacokinetic properties and to serve as versatile templates for molecular exploration. Among the myriad of piperidine-based building blocks, 2-(3-Piperidyl)acetonitrile hydrochloride has emerged as a key intermediate, prized for its reactivity and utility in constructing more complex molecular architectures. This guide provides a detailed, head-to-head comparison of this compound with its structurally related analogs, offering experimental insights to inform rational drug design and synthetic strategy.
This analysis is tailored for researchers, medicinal chemists, and drug development professionals, providing a technical deep-dive into the comparative utility of these compounds. We will explore not just the "what," but the "why"—the underlying chemical principles and strategic considerations that guide the selection of a particular building block for a specific therapeutic target.
The Core Scaffold: Understanding the Significance of 2-(3-Piperidyl)acetonitrile
This compound is a bifunctional molecule, featuring a reactive nitrile group and a secondary amine within a piperidine ring. This unique combination makes it a valuable precursor for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a handle for the construction of heterocyclic rings. The piperidine nitrogen, in turn, allows for N-alkylation, N-arylation, or acylation, providing a convenient point for molecular diversification.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction media. Its utility is particularly pronounced in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Comparative Analysis: Key Structural Analogs and Their Synthetic Implications
For a meaningful comparison, we will focus on analogs that introduce subtle yet significant structural modifications to the core 2-(3-Piperidyl)acetonitrile scaffold. The chosen analogs are:
-
2-(4-Piperidyl)acetonitrile Hydrochloride: An isomeric variant where the acetonitrile group is positioned at the 4-position of the piperidine ring.
-
2-(Piperidin-2-yl)acetonitrile: An analog where the acetonitrile is at the 2-position, adjacent to the nitrogen atom.
-
3-(Aminomethyl)piperidine: A related compound where the nitrile group is reduced to a primary amine.
The selection of a specific analog is often dictated by the desired spatial arrangement of functional groups in the final drug molecule, which in turn influences its binding affinity and selectivity for the biological target.
Table 1: Physicochemical and Synthetic Profile of Piperidine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Features | Common Applications |
| This compound | C₇H₁₃ClN₂ | 160.64 | Versatile nitrile and secondary amine for diverse functionalization. | Precursor for DPP-4 inhibitors and other CNS-active agents. |
| 2-(4-Piperidyl)acetonitrile Hydrochloride | C₇H₁₃ClN₂ | 160.64 | Symmetric structure can simplify SAR studies. | Building block for various pharmaceutical compounds. |
| 2-(Piperidin-2-yl)acetonitrile | C₇H₁₂N₂ | 124.19 | α-amino nitrile, potential for unique reactivity and stereochemistry. | Synthesis of chiral ligands and bioactive molecules. |
| 3-(Aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | Primary amine offers alternative coupling chemistries. | Precursor for amides, sulfonamides, and ureas in drug discovery. |
Experimental Workflow: A Representative Synthesis of a DPP-4 Inhibitor Precursor
To illustrate the practical application of these building blocks, the following section details a generalized synthetic protocol for the N-acylation of a piperidylacetonitrile derivative, a common step in the synthesis of many pharmaceutical agents.
Caption: Generalized workflow for the N-acylation of 2-(3-Piperidyl)acetonitrile.
Detailed Protocol:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralization: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt, liberating the free secondary amine.
-
Acylation: Slowly add a solution of the desired acylating agent (e.g., an acid chloride or anhydride) in the same solvent to the reaction mixture. The reaction is often exothermic, and cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Mechanism of Action: The Role in DPP-4 Inhibition
Many potent DPP-4 inhibitors utilize a cyanopyrrolidine or a related scaffold to form a covalent, yet reversible, bond with a key serine residue in the enzyme's active site. The nitrile group of compounds like 2-(3-Piperidyl)acetonitrile is crucial for this interaction.
Caption: Simplified mechanism of DPP-4 inhibition by a nitrile-containing compound.
The electrophilic carbon of the nitrile group is attacked by the hydroxyl group of the catalytic serine (Ser630). This interaction is facilitated by a nearby histidine residue (His740), which acts as a general base, deprotonating the serine to increase its nucleophilicity. The resulting covalent imidate adduct effectively blocks the active site, preventing the enzyme from cleaving its natural substrates, such as glucagon-like peptide-1 (GLP-1). The reversibility of this bond is a key feature, contributing to the safety profile of these inhibitors.
Conclusion and Future Perspectives
The choice between this compound and its related analogs is a critical decision in the early stages of drug discovery. This guide has illuminated the key structural and synthetic differences that must be considered. The 3-substituted isomer often provides an optimal vector for orienting functional groups within a target's binding pocket, while the 4-substituted analog can offer a different substitution pattern that may be advantageous for targeting other proteins or for fine-tuning physicochemical properties. The 2-substituted and aminomethyl analogs provide further opportunities for scaffold hopping and exploring novel chemical space.
Ultimately, the selection of the most appropriate building block will depend on a careful analysis of the target protein's structure, the desired pharmacokinetic profile, and the overall synthetic strategy. By understanding the nuances of these versatile piperidine-based intermediates, medicinal chemists can accelerate the discovery and development of the next generation of innovative medicines.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Piperidyl)acetonitrile hydrochloride
For Immediate Implementation: Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: safety in the laboratory is not a matter of protocol adherence alone, but of understanding the inherent risks of the chemical compounds we handle. 2-(3-Piperidyl)acetonitrile hydrochloride is a compound that demands meticulous attention to safety procedures due to its chemical structure, which combines a piperidine ring and an acetonitrile functional group. This guide provides an in-depth, scientifically grounded framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard Profile
-
Piperidine Moiety: Piperidine itself is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is toxic if it comes into contact with the skin and can be fatal if inhaled.[1] Vapors are heavier than air and can form explosive mixtures.[1][4][5]
-
Acetonitrile Moiety: Acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[6][7][8] It can cause serious eye irritation.[6][7][8] The toxic effects of acetonitrile are linked to the metabolic release of cyanide, with symptoms of poisoning potentially being delayed.[9]
-
Hydrochloride Salt: The hydrochloride form indicates that the compound is a salt, likely a solid, which can mitigate the risk of vapor inhalation compared to its freebase form. However, as a salt of a strong acid (hydrochloric acid), it can still be corrosive and irritating upon contact.[10][11]
Given this composite hazard profile, a cautious and comprehensive approach to PPE is non-negotiable.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed and the associated risks of exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Laboratory Task | Required PPE | Rationale for Selection |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Full-Length Laboratory Coat- Closed-toe Shoes | Protects against accidental eye contact with the solid powder.[12][13] Provides a barrier against skin contact.[13] Protects skin and personal clothing from contamination.[13] Standard laboratory safety practice to prevent foot injuries.[14] |
| Dissolving and Solution Preparation | - Chemical Splash Goggles and Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Chemical-Resistant Apron over Laboratory Coat- Closed-toe Shoes | Provides enhanced protection against splashes when handling liquids.[12][15] Offers protection from direct skin contact with the solution.[13][14] Adds an extra layer of protection against spills of corrosive or toxic solutions.[12] Prevents foot exposure to spills.[14] |
| Running Reactions and Transfers | - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile or Neoprene)- Full-Length Laboratory Coat- Closed-toe Shoes | Essential for protecting eyes from splashes during transfers and reactions.[12] Protects hands from chemical contact.[13][14] Standard protective garment for laboratory work.[13] Ensures foot safety in the laboratory environment.[14] |
| Handling in a Fume Hood | - Safety Glasses with Side Shields (minimum)- Chemical-Resistant Gloves (Nitrile or Neoprene)- Full-Length Laboratory Coat- Closed-toe Shoes | The fume hood provides primary containment of vapors, reducing the risk of inhalation.[12][14] Hand protection remains crucial for any direct handling.[14] Protects against spills and splashes within the hood.[14] Standard laboratory footwear.[14] |
| Large-Scale Operations (>10g) | - Chemical Splash Goggles and Face Shield- Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Apron over Laboratory Coat- Closed-toe, Chemical-Resistant Boots | Maximum protection for eyes and face is necessary due to the increased volume.[12][15] Thicker gloves provide greater resistance to chemical permeation.[16] Provides enhanced protection against larger volume spills.[12] Protects feet from significant spills.[15] |
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to a systematic and well-defined workflow is critical to minimizing the risk of exposure and ensuring a safe laboratory environment.
Pre-Operational Safety Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly.[12] All work with this compound, especially when handling the solid or preparing solutions, should be conducted within a certified fume hood.[10][14]
-
Assemble and Inspect PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.[14]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[17]
-
Review the Safety Data Sheet (SDS): Always have the SDS readily accessible for quick reference in case of an emergency.
Handling and Operational Plan:
The following workflow diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in designated, properly labeled hazardous waste containers.[18]
-
Container Labeling: Waste containers must be clearly labeled with the full chemical name, concentration (if applicable), and hazard symbols.[14]
-
Storage of Waste: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[19]
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified waste disposal contractor.[18][19] Never dispose of this chemical down the drain or in regular trash.[19]
Emergency Procedures: Immediate Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10] |
| Small Spill (<100 mL/g) | Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the absorbed material into a sealed container for hazardous waste disposal.[10] Clean the spill area with a suitable decontaminating agent. |
| Large Spill (>100 mL/g) | Evacuate the immediate area. Alert others and contact the appropriate emergency response team for your facility. Do not attempt to clean up a large spill without proper training and equipment. |
This guide provides a comprehensive framework for the safe handling of this compound. By integrating these principles of meticulous PPE selection, procedural diligence, and emergency preparedness into your daily laboratory practices, you contribute to a culture of safety and scientific excellence.
References
- 1. chemos.de [chemos.de]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. greenfield.com [greenfield.com]
- 7. unigel.com.br [unigel.com.br]
- 8. merckmillipore.com [merckmillipore.com]
- 9. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. expert-medicals.co.uk [expert-medicals.co.uk]
- 12. utoledo.edu [utoledo.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 15. quora.com [quora.com]
- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 17. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 18. criver.com [criver.com]
- 19. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
